Product packaging for Alkyne-PEG2-iodide(Cat. No.:CAS No. 1234387-33-7)

Alkyne-PEG2-iodide

Cat. No.: B1458111
CAS No.: 1234387-33-7
M. Wt: 254.07 g/mol
InChI Key: KRKPKEAEPAZGGU-UHFFFAOYSA-N
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Description

Alkyne-PEG2-iodide is a useful research compound. Its molecular formula is C7H11IO2 and its molecular weight is 254.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IO2 B1458111 Alkyne-PEG2-iodide CAS No. 1234387-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-iodoethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPKEAEPAZGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alkyne-PEG2-iodide chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Alkyne-PEG2-iodide

Introduction

This compound is a bifunctional, hydrophilic crosslinker of significant interest to researchers in chemical biology, drug development, and materials science.[1][2][3][4] It incorporates three key chemical motifs: a terminal alkyne, a flexible diethylene glycol (PEG2) spacer, and a highly reactive primary alkyl iodide. This unique combination allows for a two-step, orthogonal conjugation strategy.

The terminal alkyne group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and for metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[1] The alkyl iodide is a potent electrophile and one of the most powerful alkylating agents, readily reacting with a wide range of oxygen, sulfur, nitrogen, and carbon-based nucleophiles. The hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial feature for bioconjugation applications.

This document provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental considerations for this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a propargyl group linked via an ether bond to a two-unit polyethylene glycol chain, which is terminated by an iodine atom.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne
Synonyms Iodo-PEG2-Alkyne, Propargyl-PEG2-I
CAS Number 1234387-33-7
Molecular Formula C₇H₁₁IO₂
Molecular Weight 254.07 g/mol
Appearance Colorless to yellow oil
Purity ≥95%
Solubility Soluble in water and polar organic solvents
Storage -20°C in the dark

Reactivity and Applications

The dual functionality of this compound allows for its use in sequential or orthogonal chemical strategies. The significant difference in reactivity between the alkyne and the alkyl iodide enables selective reactions under distinct conditions.

main This compound p1_condition Cu(I) Catalyst 'Click Chemistry' main->p1_condition p2_condition Base (optional) Alkylation main->p2_condition p1_reagent Azide-Containing Molecule (R-N₃) p1_reagent->p1_condition p1_product Stable Triazole Conjugate p1_condition->p1_product Forms p2_reagent Nucleophile-Containing Molecule (Nu-R') p2_reagent->p2_condition p2_product Stable Ether/Thioether/Amine Conjugate p2_condition->p2_product Forms

Caption: Dual reactive pathways of this compound.

Alkyne Group Reactivity

The terminal alkyne is a stable functional group that can be activated for specific reactions.

  • Click Chemistry : It readily undergoes CuAAC with azide-functionalized molecules (e.g., proteins, nucleic acids, or small molecules) to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and biocompatible.

  • Sonogashira Coupling : The alkyne can be coupled with aryl or vinyl halides using a palladium-copper catalyst system, enabling the formation of carbon-carbon bonds.

Alkyl Iodide Group Reactivity

Iodine is an excellent leaving group, making the terminal carbon highly electrophilic.

  • Alkylation : The alkyl iodide is a powerful alkylating agent that reacts with a broad range of soft and hard nucleophiles. This includes thiols (from cysteine residues), amines (lysine residues, N-termini), and phenols (tyrosine residues), forming stable thioether, amine, and ether bonds, respectively.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates and experimental goals.

General Protocol for Protein Alkylation with this compound

This protocol describes the labeling of a protein containing accessible nucleophilic residues (e.g., cysteine) with this compound.

  • Protein Preparation : Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). If targeting cysteines, ensure they are reduced by pre-treatment with a reducing agent like DTT or TCEP, followed by removal of the agent via dialysis or a desalting column.

  • Reagent Preparation : Prepare a stock solution of this compound (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.

  • Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to prevent potential degradation of the light-sensitive iodide.

  • Quenching : Quench any unreacted this compound by adding a small molecule nucleophile, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM. Incubate for 30 minutes.

  • Purification : Remove the excess labeling reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Characterization : Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The newly introduced alkyne group can be quantified by a subsequent click reaction with an azide-functionalized fluorescent dye.

General Protocol for CuAAC (Click Reaction) on an Alkyne-Labeled Biomolecule

This protocol describes the conjugation of an azide-containing molecule (e.g., an azide-fluorophore) to the alkyne-labeled protein from the previous step.

  • Reagent Preparation :

    • Alkyne-Biomolecule : Prepare the purified alkyne-labeled biomolecule in a phosphate or Tris buffer at pH 7-8.

    • Azide Probe : Prepare a 10 mM stock solution of the azide-containing probe in DMSO.

    • Copper(II) Sulfate : Prepare a 50 mM stock solution in deionized water.

    • Reducing Agent : Prepare a 100 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution should be made fresh.

    • Ligand (Optional) : Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction Assembly : In a microcentrifuge tube, combine the reagents in the following order:

    • Alkyne-biomolecule solution.

    • Azide probe (add to a final concentration of 2-10 molar excess over the alkyne).

    • Copper(II) sulfate (add to a final concentration of 1 mM).

    • (Optional) Ligand (add to a final concentration of 1-2 mM).

    • Vortex briefly, then add the sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Incubation : Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification : Purify the resulting triazole-linked conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents and catalysts.

  • Analysis : Analyze the final product using SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation.

References

Alkyne-PEG2-iodide: An In-depth Technical Guide to its Mechanism of Action and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyne-PEG2-iodide is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne, a flexible diethylene glycol (PEG2) spacer, and a reactive iodide group, enables the sequential and orthogonal conjugation of diverse molecular entities. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemical principles governing its reactivity. It further presents structured data on its properties, detailed experimental protocols for its use, and visual representations of its application in key scientific workflows, including the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action

This compound's functionality stems from its two distinct reactive termini, which can be addressed in a stepwise manner to create complex molecular constructs.

1.1. The Alkyl Iodide: A Potent Electrophile for Nucleophilic Substitution

The primary mechanism of action for the iodide moiety is its role as a potent electrophile in bimolecular nucleophilic substitution (SN2) reactions . Alkyl iodides are excellent leaving groups, making the carbon atom to which the iodine is attached highly susceptible to attack by nucleophiles.[1][2] In a biological context, common nucleophiles include the thiol groups of cysteine residues and the amine groups of lysine residues within proteins, as well as other nitrogen, oxygen, and sulfur-containing functional groups in small molecules.[3][4][5]

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (iodide). This backside attack leads to an inversion of stereochemical configuration at the carbon center. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

1.2. The Terminal Alkyne: A Versatile Handle for Click Chemistry

The terminal alkyne group serves as a versatile handle for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable triazole ring by covalently linking the alkyne to an azide-functionalized molecule. The CuAAC reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation. The reaction's efficiency can be enhanced by the use of copper-chelating ligands such as THPTA and BTTAA, which also mitigate copper-induced cytotoxicity.

1.3. The PEG2 Spacer: Enhancing Solubility and Providing Flexibility

The diethylene glycol (PEG2) linker imparts several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial for biological applications. The flexibility of the PEG chain can also be critical in applications such as PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

Physicochemical and Reactivity Data

The following table summarizes key data for this compound and the reactions it participates in.

Property/ParameterValue/DescriptionReferences
Chemical Formula C₇H₁₁IO₂
Molecular Weight 254.07 g/mol
Appearance Yellow oil
Solubility Good in water and polar organic solvents
Alkyl Iodide Reactivity Highly reactive towards O-, S-, N-, and C-nucleophiles via SN2 mechanism.
Alkyne Reactivity Participates in CuAAC with azides to form a stable triazole linkage.
CuAAC Reaction Conditions Typically performed in aqueous buffers (e.g., PBS) at room temperature.
CuAAC Catalysts Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).
CuAAC Ligands THPTA, BTTAA, BTTES to enhance reaction rate and reduce cell toxicity.
CuAAC Reaction Time Typically ranges from 30 minutes to a few hours.
CuAAC Yields Generally high to near-quantitative.

Experimental Protocols

3.1. Synthesis of an this compound Conjugate via Nucleophilic Substitution

This protocol provides a general method for conjugating this compound to a thiol-containing molecule, such as a cysteine-containing peptide.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Organic co-solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Analytical tools (e.g., LC-MS, HPLC)

Procedure:

  • Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-100 mM).

  • Add a 5-10 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can be performed at 4°C for overnight incubation if the target molecule is sensitive to room temperature.

  • Monitor the reaction progress using LC-MS or HPLC by observing the depletion of the starting material and the appearance of the desired product peak.

  • Once the reaction is complete, quench any unreacted this compound by adding a 20-fold molar excess of a quenching reagent like N-acetylcysteine and incubating for 30 minutes.

  • Purify the resulting alkyne-functionalized conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the "clicking" of an azide-containing molecule to the alkyne-functionalized conjugate prepared in the previous step.

Materials:

  • Alkyne-functionalized conjugate

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Analytical tools (e.g., LC-MS, SDS-PAGE with fluorescence imaging)

Procedure:

  • Dissolve the alkyne-functionalized conjugate in the reaction buffer.

  • Add the azide-containing molecule to the solution, typically in a 5-10 fold molar excess over the alkyne-functionalized conjugate.

  • Prepare the catalyst premix. In a separate tube, add the THPTA ligand to the CuSO₄ stock solution in a 5:1 molar ratio (ligand:copper) and vortex briefly.

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent azide.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS, or for fluorescent dyes, by SDS-PAGE and in-gel fluorescence).

  • Upon completion, the resulting triazole-linked conjugate can be purified by SEC or other suitable chromatographic techniques to remove excess reagents.

Visualizing Workflows and Mechanisms

4.1. Logical Workflow for Bioconjugation using this compound

Bioconjugation_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry cluster_analysis Analysis A This compound C SN2 Reaction (Alkylation) A->C B Nucleophile-containing Molecule (e.g., Protein-SH) B->C D Alkyne-functionalized Conjugate C->D F CuAAC Reaction D->F E Azide-containing Molecule E->F G Final Bioconjugate F->G H Purification (e.g., HPLC, SEC) G->H I Characterization (e.g., MS, SDS-PAGE) H->I

Caption: A logical workflow for creating a bioconjugate using this compound.

4.2. PROTAC Synthesis and Mechanism of Action

This compound is a valuable tool for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.

PROTAC_Synthesis_MoA cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action A Target Protein Ligand (with Nucleophile) D Intermediate 1 (Alkyne-functionalized) A->D SN2 B This compound B->D C E3 Ligase Ligand (with Azide) E Final PROTAC (Triazole Linkage) C->E D->E CuAAC F PROTAC E->F Forms I Ternary Complex (PROTAC-Target-E3) F->I G Target Protein G->I H E3 Ligase H->I J Ubiquitination of Target I->J Recruitment K Proteasomal Degradation J->K

Caption: Synthesis of a PROTAC using this compound and its mechanism of action.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates and therapeutic agents. Its dual reactivity, governed by well-understood SN2 and click chemistry mechanisms, allows for a modular and efficient approach to molecular assembly. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to harness the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Alkyne-PEG2-iodide: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a bifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique heterobifunctional architecture, featuring a terminal alkyne group on one end and a highly reactive alkyl iodide on the other, allows for the sequential and orthogonal conjugation of different molecular entities. The short, hydrophilic diethylene glycol (PEG2) spacer enhances aqueous solubility and minimizes steric hindrance.

This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols relevant to the use of this compound.

Physicochemical Properties

The core properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Weight 254.07 g/mol [1][2][]
Molecular Formula C₇H₁₁IO₂[1][2]
CAS Number 1234387-33-7
IUPAC Name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne
Appearance Colorless to yellow oil
Purity ≥95% (typically analyzed by ¹H NMR, GC-MS)
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)
Storage Conditions Store at -20°C in the dark for long-term stability (up to 24 months). May be shipped at ambient temperature for up to 3 weeks.

Core Functionalities and Chemical Reactivity

This compound's utility stems from its two distinct reactive groups, which can be addressed in a stepwise manner.

  • Alkyl Iodide Group : The primary iodoalkane functionality serves as a potent alkylating agent. Alkyl iodides are excellent leaving groups, making this end of the molecule highly reactive towards nucleophiles. It readily participates in substitution reactions with soft nucleophiles, most notably thiols (e.g., cysteine residues in proteins), but also with amines, phenols, and carboxylates under appropriate conditions. This reactivity is fundamental for the initial conjugation to a biomolecule or surface.

  • Terminal Alkyne Group : The propargyl group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage to an azide-modified molecule in aqueous environments.

The logical relationship between the structure and its dual functionality is depicted below.

G This compound: Structure and Dual Reactivity cluster_structure Chemical Structure cluster_reactivity Reactive Functional Groups cluster_applications Reaction Pathways structure I-CH₂CH₂-O-CH₂CH₂-O-CH₂-C≡CH iodide Alkyl Iodide alkyne Terminal Alkyne alkylation Alkylation Reaction (e.g., with Thiols, Amines) iodide->alkylation Reacts with Nucleophiles click CuAAC 'Click' Chemistry (with Azides) alkyne->click Reacts with Azides (R-N₃)

Caption: Structure and reactivity of this compound.

Experimental Protocols

While no specific peer-reviewed protocols for this compound were found, its reactivity profile allows for the construction of a robust, two-step protocol for bioconjugation. The following represents a detailed, representative methodology for conjugating a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein) to an azide-modified reporter molecule (e.g., a fluorescent dye).

Step 1: Alkylation of a Thiol-Containing Biomolecule

This step attaches the linker to the first biomolecule via the alkyl iodide group.

Materials:

  • Thiol-containing biomolecule (e.g., Peptide-SH)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent (optional): e.g., 1 M Dithiothreitol (DTT) or L-cysteine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

  • Biomolecule Preparation : Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the biomolecule has disulfide bonds that need to be reduced to free thiols, pre-treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.

  • Linker Preparation : Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the biomolecule solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light. Reaction progress can be monitored by LC-MS.

  • Quenching (Optional) : To stop the reaction, a small molar excess of a thiol-containing quenching reagent can be added to react with any remaining this compound.

  • Purification : Remove the excess linker and byproducts by SEC (e.g., a desalting column) or by dialysis against the reaction buffer.

  • Characterization : Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The product is now a biomolecule functionalized with a terminal alkyne (Biomolecule-S-PEG2-Alkyne).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates the alkyne-functionalized biomolecule from Step 1 to an azide-containing molecule.

Materials:

  • Biomolecule-S-PEG2-Alkyne (from Step 1)

  • Azide-containing molecule (e.g., Azide-Fluorophore)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Copper Ligand (optional but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reagent Preparation : Prepare stock solutions of all reagents. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution at a 1:2 to 1:5 molar ratio.

  • Reaction Setup : In a reaction vessel, combine the Biomolecule-S-PEG2-Alkyne (1 equivalent) with the azide-containing molecule (1.5-5 equivalents).

  • Reaction Initiation : Add the copper catalyst (and ligand, if used) to the mixture to a final concentration of 0.1-1 mM.

  • Reduction : Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification : Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

  • Final Characterization : Analyze the final product by SDS-PAGE, UV-Vis spectroscopy (if using a dye), and mass spectrometry to confirm successful dual conjugation.

The overall experimental workflow is visualized in the diagram below.

G General Workflow for Two-Step Bioconjugation cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Click Chemistry (CuAAC) prep1 Prepare Thiol-Biomolecule (e.g., Peptide-SH) reagent1 Dissolve this compound in DMSO/DMF prep1->reagent1 react1 Combine and Incubate (RT, 1-4h) reagent1->react1 purify1 Purify via SEC/Dialysis react1->purify1 char1 Characterize by Mass Spec (Product: Peptide-S-PEG2-Alkyne) purify1->char1 react2 Combine all reagents (RT, 1-2h) char1->react2 Product from Step 1 prep2 Prepare Azide-Reporter (e.g., Dye-N₃) prep2->react2 reagent2 Prepare Cu(II), Ligand, & Sodium Ascorbate reagent2->react2 purify2 Purify Final Conjugate char2 Final Characterization (SDS-PAGE, MS)

Caption: A typical two-step bioconjugation workflow.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a valuable tool for constructing complex molecular architectures with high precision.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to an antibody. For instance, the iodide can react with a cysteine residue (native or engineered) on the antibody, and the alkyne can then be used to click-conjugate an azide-modified payload.

  • PROTACs and Molecular Glues: The linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

  • Surface Modification and Immobilization: Biomolecules can be tethered to surfaces for applications in diagnostics and biomaterials. The iodide can react with a functionalized surface (e.g., an amine-coated plate converted to a thiol), leaving the alkyne available for the subsequent capture of an azide-tagged molecule.

  • Fluorescent Labeling and Imaging: It is ideal for creating custom fluorescent probes for cellular imaging by first attaching the linker to a protein of interest and then clicking on a fluorescent azide.

No specific signaling pathways are directly modulated by this compound itself, as its function is to act as a stable, covalent bridge between two other molecules. The biological effect of the final conjugate is determined entirely by the properties of the molecules it connects. The pathway below illustrates its logical role in constructing a functional bioconjugate like an ADC.

G Logical Role in ADC Construction Ab Antibody (with Thiol) Intermediate Antibody-Alkyne Conjugate Ab->Intermediate Alkylation (Step 1) Linker This compound Linker->Intermediate Payload Cytotoxic Drug (with Azide) ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC Intermediate->ADC Click Chemistry (Step 2)

References

Alkyne-PEG2-iodide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of Alkyne-PEG2-iodide, a bifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug delivery systems.

Core Molecular Data

The fundamental properties of this compound are summarized below. This molecule is characterized by a terminal alkyne group, a dietheylene glycol (PEG2) spacer, and a reactive iodide functional group.

PropertyValueSource
Molecular Formula C7H11IO2[1]
Molecular Weight 254.07 g/mol [1]
IUPAC Name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne[1][2]
CAS Number 1234387-33-7[1]
Appearance Colorless to yellow oil

Molecular Structure and Functionality

This compound is a heterobifunctional crosslinker. Its utility in research and drug development stems from the distinct reactivity of its two terminal ends, connected by a hydrophilic PEG2 linker. The PEG linker enhances solubility in aqueous environments, a crucial feature for biological applications.

The key functional groups are:

  • Terminal Alkyne: This group is readily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to form a stable triazole linkage with azide-modified molecules.

  • Iodide: The alkyl iodide is a potent alkylating agent that can react with various nucleophiles, including thiols (cysteine residues in proteins), amines, and hydroxyl groups.

This dual functionality allows for the precise and efficient conjugation of different molecular entities, such as proteins, peptides, nucleic acids, and small molecule drugs.

Experimental Workflow: Bioconjugation Strategy

The following diagram illustrates a generalized workflow for utilizing this compound to conjugate a protein of interest (POI) with a reporter molecule.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Click Chemistry POI Protein of Interest (POI) (with accessible nucleophile) AlkylatedPOI Alkyne-Modified POI POI->AlkylatedPOI Alkylation (e.g., on Cys, Lys) AlkynePEG This compound AlkynePEG->AlkylatedPOI Reporter Azide-Containing Reporter Molecule Conjugate Final Conjugate (POI-PEG2-Reporter) Reporter->Conjugate AlkylatedPOI_ref->Conjugate CuAAC Click Reaction

Caption: Generalized workflow for protein conjugation using this compound.

References

Navigating the Solubility of Alkyne-PEG2-Iodide in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Interplay of Hydrophilicity and Hydrophobicity

The solubility of Alkyne-PEG2-iodide in aqueous solutions is determined by a balance between its hydrophilic and hydrophobic components.

  • Polyethylene Glycol (PEG) Linker: The PEG component is inherently hydrophilic due to the repeating ethylene glycol units, which can form hydrogen bonds with water molecules. Shorter PEG chains, such as the PEG2 in this molecule, are generally highly water-soluble.

  • Terminal Functional Groups: The alkyne and iodide groups introduce hydrophobicity. Iodoalkanes, for instance, are known to be only slightly soluble in water. The terminal alkyne group also contributes to the nonpolar character of the molecule.

Therefore, while the PEG2 linker promotes dissolution in aqueous buffers, the terminal alkyne and iodide functionalities will limit its overall solubility.

Factors Influencing the Aqueous Solubility of this compound

Several factors can influence the solubility of this compound in an aqueous environment. Understanding these can aid in the preparation of solutions and the design of experiments.

FactorInfluence on SolubilityRationale
pH of the Buffer MinimalThis compound does not possess ionizable groups, so its solubility is expected to be largely independent of the pH of the aqueous buffer.
Buffer Composition and Ionic Strength ModerateHigh concentrations of salts in the buffer can lead to a "salting-out" effect, where the solubility of the nonpolar components of the molecule is reduced, potentially causing precipitation.
Temperature VariableThe effect of temperature on solubility is compound-specific. For many solids, solubility increases with temperature, but this is not universally true.
Presence of Organic Co-solvents HighThe addition of a water-miscible organic solvent, such as DMSO or ethanol, is expected to significantly increase the solubility of this compound by mitigating the hydrophobic effects of the alkyne and iodide groups.

Experimental Protocol for Determining Aqueous Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means to quantify the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • To ensure complete removal of solid material, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific aqueous buffer at the tested temperature. Report the solubility in units such as mg/mL or mmol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Define Buffer and Temperature add_excess Add Excess Compound to Buffer start->add_excess shake Agitate for 24-48h add_excess->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc calculate Calculate Concentration hplc->calculate end Report Solubility calculate->end

Caption: A generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the principles governing the aqueous solubility of this compound and a practical framework for its experimental determination. For drug development professionals and researchers, a thorough characterization of solubility is a critical step in ensuring the successful application of such linkers in bioconjugation and other downstream applications.

Stability and Storage of Alkyne-PEG2-iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyne-PEG2-iodide is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and molecular biology. Its utility stems from the presence of two reactive functional groups: a terminal alkyne for "click chemistry" and an iodide for nucleophilic substitution. The stability and proper storage of this reagent are paramount to ensure its reactivity and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, supplemented with experimental protocols for stability assessment.

Physicochemical Properties

PropertyValueSource
Molecular Formula C7H11IO2[1]
Molecular Weight 254.07 g/mol [1]
Appearance Colorless to yellow oil[1]
Solubility Soluble in water and polar organic solvents[1]
CAS Number 1234387-33-7[1]

Recommended Storage and Handling

Proper storage is crucial to prevent the degradation of this compound. The primary factors influencing its stability are temperature, light, and moisture.

ConditionRecommendationRationaleSource
Temperature (Long-term) -20°CMinimizes degradation reactions.
Temperature (Short-term transportation) Ambient temperature (up to 3 weeks)Stable for short durations at room temperature.
Light Store in the darkThe molecule may be sensitive to light, which can catalyze degradation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Protects against oxidation of the PEG linker and potential reactions with atmospheric components.
Moisture Desiccate and avoid moistureThe PEG chain can be susceptible to hydrolysis, and moisture can react with the functional groups.

Handling Precautions:

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.

  • For PEG derivatives with sensitive functional groups, preparing single-use aliquots can help maintain the activity of the bulk material.

  • Handle under an inert gas atmosphere whenever possible.

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

Potential Degradation Pathways

The degradation of this compound can occur at the PEG backbone or at its functional groups. Understanding these potential pathways is essential for troubleshooting and for designing stability studies.

PEG Backbone Degradation

The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation, particularly in the presence of transition metal ions, light, and oxygen. This process can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids.

This compound This compound PEG Radical PEG Radical This compound->PEG Radical Initiation Oxidative Stress Oxidative Stress Oxidative Stress->PEG Radical Peroxy Radical Peroxy Radical PEG Radical->Peroxy Radical + O2 Chain Scission Chain Scission Peroxy Radical->Chain Scission Propagation Aldehydes_Acids Aldehydes & Carboxylic Acids Chain Scission->Aldehydes_Acids

Figure 1. Oxidative Degradation of the PEG Backbone.
Functional Group Reactivity and Degradation

The terminal alkyne and the iodide are the reactive centers of the molecule. While desired for conjugation, these groups can also participate in unwanted side reactions that lead to degradation.

  • Iodide Group: The iodide is an excellent leaving group and is susceptible to nucleophilic substitution. The presence of nucleophiles (e.g., water, amines) can lead to the loss of the iodide, rendering the molecule inactive for its intended alkylation reactions.

  • Alkyne Group: The terminal alkyne is generally stable but can undergo unintended reactions under certain conditions, such as in the presence of strong bases or certain metal catalysts.

cluster_iodide Iodide Group Degradation cluster_alkyne Alkyne Group Degradation Iodide This compound Substitution Nucleophilic Substitution Iodide->Substitution Nucleophile Nucleophile (e.g., H2O, Amines) Nucleophile->Substitution Inactive_Alcohol Inactive Alcohol Derivative Substitution->Inactive_Alcohol Alkyne This compound Side_Reaction Unintended Side Reactions Alkyne->Side_Reaction Strong_Base Strong Base / Metal Catalyst Strong_Base->Side_Reaction Degraded_Alkyne Degraded Alkyne Product Side_Reaction->Degraded_Alkyne

Figure 2. Functional Group Degradation Pathways.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly after long-term storage or when using it in a new application, performing a stability assessment is recommended.

Protocol 1: Qualitative Stability Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick and simple method to check for the presence of major degradation products.

Materials:

  • This compound sample (stored and a fresh reference standard if available)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)

  • Visualization agent (e.g., potassium permanganate stain or iodine chamber)

  • Glass TLC chamber

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.

  • Dissolve a small amount of the this compound to be tested in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.

  • If available, prepare a similar solution of a fresh, unopened vial of this compound to use as a reference.

  • Using a capillary tube, carefully spot the test solution and the reference solution onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.

  • Visualize the spots using a suitable method. For example, place the plate in an iodine chamber for a few minutes or dip it into a potassium permanganate solution.

  • Compare the chromatograms of the test sample and the reference. The appearance of new spots or a significant decrease in the intensity of the main spot in the test sample indicates degradation.

Protocol 2: Quantitative Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of the purity of this compound and the detection of degradation products over time.

Materials:

  • This compound samples (stored under different conditions or at different time points)

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector, as the PEG backbone lacks a strong chromophore)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • High-purity solvents for sample preparation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • For a stability study, store aliquots of this solution under various conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months), dilute the samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Method:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: If a UV detector is used, monitor at a low wavelength (e.g., 210-220 nm). A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is more suitable for quantifying PEG-containing molecules.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any degradation peaks.

    • Calculate the percentage purity of the sample at each time point.

    • Plot the percentage purity versus time for each storage condition to determine the stability profile.

Start Start Prepare_Samples Prepare this compound Solutions Start->Prepare_Samples Store_Conditions Store under Varied Conditions (-20°C, 4°C, RT, Light, Dark) Prepare_Samples->Store_Conditions Time_Points Analyze at Time Points (0, 1 wk, 1 mo, 3 mo) Store_Conditions->Time_Points HPLC_Analysis Perform HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Analyze Peak Areas & Purity HPLC_Analysis->Data_Analysis Stability_Profile Generate Stability Profile Data_Analysis->Stability_Profile End End Stability_Profile->End

Figure 3. Workflow for Quantitative Stability Assessment.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dark, dry, and inert environment, researchers can significantly extend the shelf-life and preserve the reactivity of this important bifunctional linker. For applications requiring stringent quality control, the implementation of the provided experimental protocols for stability assessment will ensure reliable and reproducible results.

References

Alkyne-PEG2-iodide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alkyne-PEG2-iodide, a versatile heterobifunctional linker essential in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, synthesis, and applications, offering detailed experimental protocols and quantitative data to support its use in research and development.

Core Concepts: Understanding this compound

This compound, with the chemical name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne, is a crosslinking reagent featuring two distinct reactive moieties separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[1][2] This bifunctional architecture allows for sequential or orthogonal conjugation of different molecules.

The terminal alkyne group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with azide-functionalized molecules under mild, aqueous conditions.[3][4] The iodide group is a potent alkylating agent, readily reacting with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues) to form stable thioether or amine bonds, respectively.[5] The PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers.

Chemical and Physical Properties
PropertyValueReference(s)
Chemical Formula C7H11IO2
Molecular Weight 254.07 g/mol
CAS Number 1234387-33-7
Appearance Colorless to yellow oil
Solubility Soluble in water and polar organic solvents
Purity Typically ≥95%
Storage Conditions -20°C in the dark, desiccated

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol. The first step involves the activation of the terminal hydroxyl group, typically by conversion to a mesylate, followed by nucleophilic substitution with iodide.

Experimental Protocol: Synthesis of this compound

Part A: Mesylation of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

  • Dissolve 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add mesyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Alkyne-PEG2-OMs intermediate, which can often be used in the next step without further purification.

Part B: Iodination

  • Dissolve the crude Alkyne-PEG2-OMs (1.0 eq) in acetone.

  • Add sodium iodide (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-15 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data: Synthesis Yield

The synthesis of iodo-terminated oligo(ethylene glycol) linkers from their mesylate precursors is reported to proceed in quantitative yields.

Reaction StepReactantsKey ReagentsSolventTypical Yield
Mesylation 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-olMesyl chloride, TriethylamineDichloromethane>95%
Iodination Alkyne-PEG2-OMsSodium iodideAcetoneQuantitative

Experimental Protocols for Bioconjugation

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne terminus of this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Solvent for stock solutions: DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-functionalized molecule: 10 mM in a suitable solvent (e.g., water, DMSO).

    • CuSO₄: 50 mM in deionized water.

    • Sodium ascorbate: 500 mM in deionized water (prepare fresh).

    • THPTA or TBTA ligand: 50 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (typically 1:1.5 to 1:3) in the reaction buffer.

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Purify the conjugate using an appropriate method based on the properties of the conjugated molecule, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Quantitative Data: CuAAC Reaction Efficiency

The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields.

ReactantsCatalyst SystemSolventTemperatureTimeTypical YieldReference(s)
Azide-PEG & Alkyne-moleculeCuSO₄/Sodium Ascorbate/THPTAPBS/DMSORoom Temp.1-4 h>95%
Azide-PEG & Alkyne-moleculeCuSO₄/Sodium Ascorbate/TBTAt-BuOH/H₂ORoom Temp.1-12 h>90%
Protocol 2: Alkylation of Thiol-Containing Molecules (e.g., Cysteine Residues)

This protocol describes the conjugation of the iodide terminus of this compound to a molecule containing a free thiol group.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein with a cysteine residue, peptide)

  • Reaction Buffer: Phosphate buffer, pH 7.5-8.5. Avoid buffers with primary amines if subsequent click chemistry is planned.

  • Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

Procedure:

  • Protein Preparation (if applicable):

    • If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).

    • Remove the excess reducing agent using a desalting column.

  • Reaction Setup:

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • Add this compound to the solution in a desired molar excess (e.g., 10- to 20-fold).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted this compound.

  • Purification:

    • Purify the conjugate using SEC, dialysis, or another suitable method to remove excess reagents.

Protocol 3: Alkylation of Amine-Containing Molecules (e.g., Lysine Residues)

This protocol outlines the conjugation of the iodide terminus to a molecule with primary amine groups.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein with lysine residues)

  • Reaction Buffer: Carbonate-bicarbonate buffer, pH 8.5-9.5.

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add this compound in a molar excess (e.g., 20- to 50-fold).

  • Incubation:

    • Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight. The reaction is generally slower than with thiols.

  • Quenching and Purification:

    • Quench the reaction with an amine-containing buffer (e.g., Tris buffer).

    • Purify the conjugate using a suitable method like SEC or dialysis.

Applications and Experimental Workflows

This compound is a powerful tool for various applications in life sciences and drug development.

Protein-Protein Interaction Studies

This bifunctional linker can be used to crosslink interacting proteins for subsequent identification by mass spectrometry.

G cluster_0 Step 1: In Situ Crosslinking cluster_1 Step 2: Cell Lysis and Enrichment cluster_2 Step 3: Mass Spectrometry Analysis cluster_3 Step 4: Identification of Interacting Proteins ProteinA Protein A Linker This compound ProteinA->Linker Alkylation of Nucleophile (e.g., Cys, Lys) CrosslinkedComplex Covalently Crosslinked Protein A-Linker-Protein B ProteinB Protein B (Interacting Partner) Linker->ProteinB Click Reaction with Azide-tagged Protein B CellLysis Cell Lysis CrosslinkedComplex->CellLysis Enrichment Affinity Purification (e.g., via a tag on Protein A) CellLysis->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis to Identify Crosslinked Peptides LCMS->DataAnalysis IdentifiedProteins Identification of Protein B as an Interactor of Protein A DataAnalysis->IdentifiedProteins

Caption: Workflow for protein-protein interaction studies using this compound.

Targeted Drug Delivery

This compound can be used to construct antibody-drug conjugates (ADCs) or other targeted drug delivery systems. A targeting moiety (e.g., an antibody) can be attached to one end of the linker, and a therapeutic agent (e.g., a small molecule drug) to the other.

G cluster_0 Step 1: Linker-Drug Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Targeted Delivery and Action Drug Therapeutic Drug (with Azide group) Linker This compound Drug->Linker Click Chemistry (CuAAC) DrugLinker Drug-Linker Conjugate Antibody Targeting Antibody (with Cysteine residue) DrugLinker->Antibody Alkylation of Thiol ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Binding to Antigen Internalization ADC Internalization TargetCell->Internalization DrugRelease Drug Release Internalization->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

Caption: Workflow for the creation of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a highly valuable tool for researchers in various fields due to its bifunctional nature and the reliability of the associated conjugation chemistries. The ability to perform both click chemistry and alkylation reactions allows for the construction of complex biomolecular architectures with high precision and efficiency. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in innovative research and therapeutic development.

References

An In-depth Technical Guide to Bifunctional PEG Linkers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional polyethylene glycol (PEG) linkers, critical components in modern drug development. From their fundamental structure to their impact on pharmacokinetics and therapeutic efficacy, this document serves as a technical resource for professionals in the field. It details the types of PEG linkers, their applications, particularly in antibody-drug conjugates (ADCs), and provides structured data and experimental protocols to aid in the rational design of next-generation therapeutics.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has become a cornerstone in drug delivery.[1][2] Bifunctional PEG linkers are polymers with reactive functional groups at both ends, serving as a bridge to connect two molecules, such as an antibody and a cytotoxic drug in an ADC.[][4] These linkers are instrumental in modulating the physicochemical properties of the resulting conjugate, enhancing its stability, solubility, and circulation half-life.[5]

Structure and Properties

Bifunctional PEG linkers consist of a central PEG backbone of varying lengths, flanked by reactive terminal groups. The general structure is X-PEG-Y, where X and Y are functional groups.

  • Homobifunctional PEG Linkers : These possess identical functional groups at both ends (X-PEG-X). They are typically used for crosslinking molecules with the same type of reactive group or for polymerization.

  • Heterobifunctional PEG Linkers : These have different functional groups at each end (X-PEG-Y), allowing for the sequential and controlled conjugation of two different molecules. This specificity is highly advantageous in the synthesis of complex bioconjugates like ADCs.

Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues on antibodies), and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).

Role in Drug Delivery

The incorporation of a PEG linker in a therapeutic conjugate offers several advantages:

  • Enhanced Solubility : PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs, preventing aggregation and improving formulation.

  • Prolonged Circulation Half-Life : The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, extending its time in circulation and allowing for greater accumulation at the target site.

  • Reduced Immunogenicity : The PEG chain can shield the therapeutic molecule from the host's immune system, reducing the risk of an immune response.

  • Controlled Drug Release : Some PEG linkers are designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), ensuring targeted drug release.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on various ADC properties.

Table 1: Effect of PEG Linker Length on ADC Hydrophilicity and Aggregation

PEG Linker LengthHIC Retention Time (minutes)% Monomer (Stability)% Aggregate (Stability)
Non-PEGylated> 1598.2%1.8%
PEG4~12>99%<1%
PEG8~10~94% (after 28 days)~6% (after 28 days)
PEG12~8Not SpecifiedNot Specified
PEG24< 5Not SpecifiedNot Specified

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) in Mice

PEG Linker LengthHalf-life (t½) (hours)Clearance (mL/day/kg)
No PEG (HM)0.33Not Specified
PEG4k (HP4KM)0.82Not Specified
PEG8Not SpecifiedSlower than PEG0
PEG10k (HP10KM)3.65Not Specified
PEG12Not Specified7.3
PEG24Not SpecifiedSlower than PEG12

Table 3: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)
No PEG0.1 - 1.0Moderate
PEG40.5 - 5.0Significant
PEG81.0 - 10.0>80%
PEG125.0 - 20.0Significant
PEG2410.0 - 50.0Significant tumor suppression

Note: The data presented are synthesized from multiple studies and are intended for comparative purposes. Absolute values can vary depending on the specific antibody, payload, and experimental model.

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of ADCs with bifunctional PEG linkers.

General Workflow for ADC Development with PEG Linkers

The following diagram illustrates a typical workflow for the development and evaluation of an ADC incorporating a bifunctional PEG linker.

G Experimental Workflow for ADC Development cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation In Vitro and In Vivo Evaluation antibody_prep Antibody Preparation (e.g., reduction of disulfide bonds) conjugation Conjugation (Antibody + Linker-Payload) antibody_prep->conjugation linker_payload Linker-Payload Synthesis (Activation of PEG linker and conjugation to drug) linker_payload->conjugation purification Purification (e.g., Size-Exclusion Chromatography) conjugation->purification dar_analysis DAR Analysis (HIC, Mass Spectrometry) purification->dar_analysis purity_analysis Purity and Aggregation (SEC) purification->purity_analysis binding_assay Antigen Binding Assay (ELISA, SPR) purification->binding_assay in_vitro In Vitro Cytotoxicity Assay dar_analysis->in_vitro purity_analysis->in_vitro binding_assay->in_vitro pk_study Pharmacokinetic (PK) Study in_vitro->pk_study in_vivo In Vivo Efficacy Study (Xenograft Model) pk_study->in_vivo

A typical workflow for ADC development.
Protocol for Antibody PEGylation using an NHS-Ester Linker

This protocol describes the conjugation of an amine-reactive PEG linker to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG linker (e.g., NHS-PEG-Maleimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation :

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • PEG Linker Preparation :

    • Equilibrate the vial of the PEG NHS-ester linker to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the reconstituted linker.

  • Conjugation Reaction :

    • Calculate the required volume of the PEG linker stock solution to achieve a 10- to 50-fold molar excess over the antibody.

    • Slowly add the PEG linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching :

    • Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification :

    • Remove unreacted PEG linker and quenched byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol for ADC Purification using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, effectively removing smaller, unreacted components from the larger ADC.

Materials:

  • SEC column with an appropriate fractionation range (e.g., TSKgel G3000SWxl)

  • SEC mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration :

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.

  • Sample Injection :

    • Inject the purified ADC sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Chromatography and Fraction Collection :

    • Monitor the elution profile at 280 nm. The ADC will elute as one of the first major peaks due to its high molecular weight.

    • Collect the fractions corresponding to the monomeric ADC peak, avoiding any aggregate peaks that may elute earlier.

  • Analysis :

    • Pool the collected fractions containing the purified ADC.

    • The purity of the ADC can be assessed by analyzing the chromatogram, calculating the percentage of the monomeric peak relative to any aggregate or fragment peaks.

Protocol for ADC Characterization by Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the ADC and to calculate the drug-to-antibody ratio (DAR).

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase or size-exclusion column suitable for LC-MS

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

  • Charge-stripping agent (optional, e.g., triethylamine) for post-column addition

Procedure:

  • Sample Preparation :

    • Desalt the ADC sample if necessary using a suitable method.

  • LC-MS Analysis :

    • Inject the ADC sample onto the LC-MS system.

    • Elute the ADC using a suitable gradient.

    • For complex spectra, a charge-stripping agent can be introduced post-column to simplify the charge state distribution.

  • Data Acquisition :

    • Acquire the mass spectrum of the intact ADC.

  • Data Analysis :

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the ADC.

    • The DAR can be calculated by comparing the mass of the ADC with the mass of the unconjugated antibody and the linker-payload.

Signaling Pathways and Mechanisms of Action

Bifunctional PEG linkers are integral to the mechanism of action of many ADCs. They ensure the stable delivery of the cytotoxic payload to the target cancer cell. Upon internalization, the linker is cleaved, releasing the drug to exert its therapeutic effect.

Sacituzumab Govitecan (Trodelvy®)

Sacituzumab govitecan is an ADC that targets the Trop-2 receptor, which is highly expressed on the surface of many solid tumors. The antibody is linked to SN-38, a potent topoisomerase I inhibitor, via a hydrolyzable CL2A linker that contains a PEG moiety.

G Mechanism of Action of Sacituzumab Govitecan cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Sacituzumab Govitecan (ADC) binding Binding adc->binding trop2 Trop-2 Receptor trop2->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis lysosome Lysosome endocytosis->lysosome sn38_release SN-38 Release (Linker Hydrolysis) lysosome->sn38_release sn38 SN-38 sn38_release->sn38 top1 Topoisomerase I sn38->top1 dna_damage DNA Double-Strand Breaks top1->dna_damage dna DNA dna->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Mechanism of action of Sacituzumab Govitecan.

Upon binding to the Trop-2 receptor, the ADC is internalized via endocytosis. Inside the cell, the linker is hydrolyzed in the lysosome, releasing SN-38. SN-38 then inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately apoptosis.

Loncastuximab Tesirine (Zynlonta®)

Loncastuximab tesirine is an ADC targeting CD19, a protein expressed on the surface of B-cells. It consists of a humanized anti-CD19 antibody linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin (tesirine) via a cleavable linker that includes a PEG8 component.

G Mechanism of Action of Loncastuximab Tesirine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Loncastuximab Tesirine (ADC) binding Binding adc->binding cd19 CD19 Receptor cd19->binding endocytosis Internalization binding->endocytosis lysosome Lysosome endocytosis->lysosome pbd_release PBD Dimer Release (Linker Cleavage) lysosome->pbd_release pbd PBD Dimer (Tesirine) pbd_release->pbd crosslinking DNA Interstrand Crosslinking pbd->crosslinking dna DNA dna->crosslinking apoptosis Apoptosis crosslinking->apoptosis

Mechanism of action of Loncastuximab Tesirine.

After binding to CD19 on a malignant B-cell, the ADC is internalized. In the lysosome, the linker is cleaved, releasing the PBD dimer. The PBD dimer then binds to the minor groove of DNA, forming highly cytotoxic interstrand crosslinks, which block DNA replication and trigger apoptosis.

Conclusion

Bifunctional PEG linkers are a versatile and indispensable tool in the development of advanced therapeutics. Their ability to modulate the physicochemical and pharmacokinetic properties of bioconjugates has led to the successful development of several life-saving drugs. The rational design of these linkers, including the careful selection of functional groups and optimization of PEG chain length, is paramount to achieving the desired therapeutic outcome. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of bifunctional PEG linkers in their drug development endeavors.

References

Methodological & Application

Alkyne-PEG2-iodide for Protein Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a heterobifunctional linker designed for the versatile and efficient modification of proteins and other biomolecules. This reagent incorporates two key functional groups: a reactive iodide for the alkylation of nucleophilic amino acid residues, and a terminal alkyne for subsequent bioorthogonal "click" chemistry or Sonogashira coupling reactions. The inclusion of a short polyethylene glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve the solubility and reduce the aggregation of the modified protein.

This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation workflows. The primary applications include the site-specific labeling of proteins for visualization, purification, and the construction of antibody-drug conjugates (ADCs).

Chemical Properties and Reaction Mechanism

This compound facilitates a two-step bioconjugation strategy. The first step involves the alkylation of a nucleophilic amino acid side chain, most commonly the thiol group of a cysteine residue, via an S_N2 reaction. The iodide is an excellent leaving group, making this a rapid and efficient modification. While cysteine is the primary target, other nucleophilic residues such as lysine, histidine, and methionine can also react, particularly at higher pH values.[1][2]

The second step utilizes the terminal alkyne for a variety of bioorthogonal reactions. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable triazole linkage with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a cytotoxic drug).[3][4] Alternatively, the alkyne can participate in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or palladium-catalyzed Sonogashira coupling reactions.[5]

Data Presentation

Table 1: Reactivity of Alkylating Agents with Amino Acid Residues

Alkylating AgentPrimary TargetCommon Side ReactionsRelative ReactivityKey Considerations
Iodo-alkyne Reagents (e.g., this compound) Cysteine (thiol)Lysine, Histidine, Methionine (at higher pH)HighReaction is rapid. Potential for off-target modification of methionine can complicate mass spectrometry analysis.
IodoacetamideCysteine (thiol)Lysine, Histidine, Methionine (at higher pH)HighWell-established reagent, but also shows off-target reactivity.
ChloroacetamideCysteine (thiol)Methionine (oxidation)Lower than iodoacetamideGenerally more specific for cysteine than iodoacetamide but can lead to significant methionine oxidation.

Table 2: Comparison of Alkyne-Based Ligation Chemistries

ReactionCatalystKey FeaturesTypical Reaction Time
CuAAC (Click Chemistry) Copper(I)Highly efficient, bioorthogonal, forms a stable triazole linkage.30 minutes - 16 hours
SPAAC None (strain-promoted)Copper-free, suitable for live-cell labeling.Generally slower than CuAAC.
Sonogashira Coupling Palladium/CopperForms a C-C bond, useful for introducing aryl groups.Can be rapid, but requires careful optimization.

Experimental Protocols

Protocol 1: Alkylation of a Cysteine-Containing Protein with this compound

This protocol describes the modification of a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Degassed reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: If the target cysteine(s) are involved in disulfide bonds, they must first be reduced.

    • Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP or DTT.

    • Incubate at room temperature for 1 hour.

    • If using DTT, it must be removed prior to alkylation, for example, by using a desalting column. TCEP does not need to be removed.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF).

    • Add a 10-50 fold molar excess of the this compound stock solution to the reduced protein solution. The optimal excess should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Analysis:

    • Confirm the modification and determine the labeling efficiency using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye) onto the alkyne-modified protein from Protocol 1.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent for Cu(II) (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the THPTA ligand in water.

  • Click Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the azide-functionalized molecule to a final concentration of 2-10 fold molar excess over the protein.

    • Add the THPTA ligand to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm the conjugation using SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_alkylation Step 1: Protein Alkylation cluster_ligation Step 2: Bioorthogonal Ligation cluster_analysis Analysis protein Protein with Cysteine Residue(s) modified_protein Alkyne-Modified Protein protein->modified_protein Alkylation (pH 7.5-8.5) reagent This compound reagent->modified_protein final_conjugate Protein-PEG2-Molecule Conjugate modified_protein->final_conjugate CuAAC 'Click' Chemistry azide_molecule Azide-Molecule (e.g., Fluorophore, Drug) azide_molecule->final_conjugate ms Mass Spectrometry (Confirmation & Purity) final_conjugate->ms sds_page SDS-PAGE (Visualization) final_conjugate->sds_page functional_assay Functional Assay (Activity Assessment) final_conjugate->functional_assay reaction_mechanism cluster_step1 Alkylation of Cysteine cluster_step2 CuAAC 'Click' Chemistry cysteine Protein-SH intermediate Protein-S-PEG2-Alkyne + I⁻ cysteine->intermediate SN2 Reaction alkyne_iodide I-PEG2-Alkyne alkyne_iodide->intermediate triazole Protein-S-PEG2-Triazole-Molecule intermediate->triazole [3+2] Cycloaddition (Cu(I) catalyst) azide N₃-Molecule azide->triazole

References

Application Notes and Protocols for Alkyne-PEG2-iodide in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation and drug development. This reagent incorporates three key chemical features: a terminal alkyne for participation in click chemistry reactions, a highly reactive iodide for alkylation of nucleophiles, and a hydrophilic diethylene glycol (PEG2) spacer. The PEG2 moiety enhances solubility in aqueous media, a crucial attribute for biological applications.

The terminal alkyne group enables covalent bond formation with azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] This reaction is prized for its high efficiency, specificity, and biocompatibility.[3][4] The iodide group, being an excellent leaving group, is a potent alkylating agent for various nucleophiles, including thiols (e.g., cysteine residues in proteins), amines, and hydroxyl groups. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities, making this compound a valuable linker for constructing complex bioconjugates such as antibody-drug conjugates (ADCs).

Key Applications

  • Bioconjugation: Introduction of an alkyne handle onto proteins, peptides, nucleic acids, and other biomolecules through alkylation of nucleophilic residues. The incorporated alkyne can then be used for subsequent click chemistry ligation.

  • Antibody-Drug Conjugate (ADC) Development: Serving as a linker to connect a cytotoxic payload to an antibody. The iodide can react with a nucleophilic group on the antibody or the payload, while the alkyne provides a site for clicking the other component.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with azide groups.

  • Development of PROTACs and other targeted therapies: Linking different molecular fragments with high precision.

Chemical Properties and Handling

PropertyValue
Molecular Formula C7H11IO2
Molecular Weight 254.07 g/mol
Appearance Colorless to yellow oil
Solubility Soluble in water and polar organic solvents
Storage Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks.

Note: For optimal performance, it is recommended to prepare fresh solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles.

Experimental Workflows

The dual functionality of this compound allows for flexible bioconjugation strategies. Below are two primary workflow diagrams illustrating its use.

G cluster_0 Sequential Conjugation Workflow A Biomolecule (e.g., Protein with Thiol) C Alkylation Reaction (Formation of Thioether Bond) A->C B This compound B->C D Alkyne-Functionalized Biomolecule C->D F CuAAC Click Chemistry D->F E Azide-Payload (e.g., Drug, Fluorophore) E->F G Final Bioconjugate F->G

Caption: Sequential conjugation using this compound.

G cluster_1 Convergent Synthesis Workflow A Molecule 1 with Azide C CuAAC Click Chemistry A->C B This compound B->C D Iodide-PEG2-Triazole-Molecule 1 C->D F Alkylation Reaction D->F E Molecule 2 with Nucleophile E->F G Final Conjugate F->G

Caption: Convergent synthesis using this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between an alkyne-functionalized molecule (prepared using this compound) and an azide-containing molecule.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide, drug-azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

  • DMSO (for dissolving non-aqueous soluble components)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized biomolecule to the reaction buffer.

    • Add the desired molar excess of the azide-containing molecule (typically 2-10 equivalents).

    • To this mixture, add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO4 solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.

    • If the reaction is oxygen-sensitive, it is recommended to degas the solution before adding the sodium ascorbate and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.

Typical CuAAC Reaction Parameters:

ParameterTypical RangeNotes
Reactant Concentration 1 µM - 10 mMDependent on the specific application.
Molar Ratio (Azide:Alkyne) 1:1 to 10:1An excess of one reactant can drive the reaction to completion.
Copper(I) Source CuSO4/Sodium AscorbateIn situ generation of Cu(I).
Ligand THPTA, TBTAStabilizes Cu(I) and protects biomolecules.
Solvent Aqueous buffers, DMSO/water mixturesChosen based on the solubility of the reactants.
Temperature Room TemperatureCan be gently heated (37-50°C) to increase the rate.
Reaction Time 30 minutes - 24 hoursMonitored by LC-MS or other analytical techniques.
Protocol 2: Sequential Alkylation and Click Chemistry

This protocol outlines a two-step procedure for first introducing the alkyne group onto a thiol-containing biomolecule (e.g., a protein with cysteine residues) using this compound, followed by a click reaction.

Step 1: Alkylation of a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • DMSO

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Add a 5-20 fold molar excess of this compound to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 37°C.

  • Purification:

    • Remove excess this compound and TCEP using a desalting column or dialysis against the reaction buffer.

Step 2: Click Chemistry with the Alkyne-Functionalized Protein

  • Follow Protocol 1 using the purified alkyne-functionalized protein from Step 1 as the starting material.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The provided protocols offer a starting point for the application of this reagent, though optimization for specific molecular systems is recommended to achieve the best results.

References

Application Notes and Protocol for Labeling Peptides with Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a critical technique in drug development, proteomics, and various biomedical research fields. Alkyne-PEG2-iodide is a bifunctional linker that allows for the covalent attachment of a PEGylated alkyne moiety to a peptide. The iodide group serves as a reactive handle for alkylating nucleophilic amino acid residues, primarily cysteine, while the terminal alkyne enables subsequent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This two-step approach provides a versatile strategy for labeling peptides with a wide range of functionalities, including fluorophores, biotin, or other bioactive molecules.

These application notes provide a detailed protocol for the efficient labeling of cysteine-containing peptides with this compound, along with information on reaction optimization, purification, and potential side reactions.

Data Presentation

The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key quantitative parameters for the alkylation of peptides with iodoacetamide-based reagents, which are directly applicable to this compound due to the similar reactivity of the iodo- group. Optimal conditions for a specific peptide may require some empirical optimization.

ParameterRecommended RangeNotes
pH 6.9 - 8.5A pH range of 7.5-8.5 is optimal for the specific alkylation of cysteine residues[1]. Higher pH can lead to side reactions with other amino acids such as lysine and histidine[2][3].
Temperature Room Temperature (20-25°C) to 37°CReactions are typically effective within this range. Higher temperatures can increase the reaction rate but may also promote side reactions[4][5].
Molar Excess of this compound 10 to 100-fold over peptideA 10-fold molar excess is a good starting point to ensure efficient labeling of sulfhydryl groups. The excess can be adjusted based on the reactivity of the specific cysteine residue.
Reaction Time 30 minutes to 4 hoursIncubation for 30 minutes is often sufficient. Longer reaction times may be necessary for less reactive cysteines, but can also increase the likelihood of side reactions. The reaction should be performed in the dark to prevent photodegradation of the iodo-reagent.
Peptide Concentration 1 - 10 mg/mLThis is a typical concentration range for labeling reactions in solution.
Buffer Composition Amine-free buffers (e.g., phosphate, HEPES)Buffers containing primary amines, such as Tris or glycine, should be avoided as they can react with the iodo- group.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Peptide Labeling cluster_prep Peptide Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis Peptide_Source Source Peptide Reduce_Peptide Reduce Disulfide Bonds (if necessary) Peptide_Source->Reduce_Peptide Purify_Reduced_Peptide Purify Reduced Peptide Reduce_Peptide->Purify_Reduced_Peptide Reaction_Mix Combine Peptide and Reagent Purify_Reduced_Peptide->Reaction_Mix Dissolve_Reagent Dissolve this compound Dissolve_Reagent->Reaction_Mix Incubate Incubate in the Dark Reaction_Mix->Incubate Quench Quench Reaction Incubate->Quench Purify_Labeled_Peptide Purify Labeled Peptide (e.g., HPLC, SEC) Quench->Purify_Labeled_Peptide Analyze Analyze Product (e.g., Mass Spectrometry) Purify_Labeled_Peptide->Analyze

Caption: Workflow for labeling peptides with this compound.

Experimental Protocols

Materials
  • Cysteine-containing peptide

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for peptides with disulfide bonds)

  • Quenching reagent (e.g., 2-mercaptoethanol or DTT)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Purification system (e.g., HPLC, FPLC)

  • Mass spectrometer for analysis

Peptide Preparation (with Disulfide Bond Reduction)

If the peptide contains disulfide bonds that need to be reduced to expose free cysteine residues, follow this procedure. If the peptide already has a free cysteine, proceed to the Labeling Reaction.

  • Dissolve the Peptide: Dissolve the peptide in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL.

  • Add Reducing Agent: Add a 10-fold molar excess of DTT or a 20-fold molar excess of TCEP to the peptide solution.

  • Incubate: Incubate the reaction mixture at 37°C for 1 hour.

  • Remove Reducing Agent: The reducing agent must be removed before adding the this compound. This can be achieved by using a desalting column or through dialysis.

Labeling Reaction
  • Prepare Peptide Solution: Dissolve the peptide containing a free cysteine in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.0) to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM). Iodoacetamide and related compounds are light-sensitive, so these solutions should be prepared fresh and protected from light.

  • Combine Reagents: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the peptide solution.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours in the dark. The optimal incubation time may vary depending on the specific peptide and should be determined empirically.

Quenching the Reaction
  • Add Quenching Reagent: To stop the labeling reaction and consume any unreacted this compound, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration that is in excess of the initial this compound concentration.

  • Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature.

Purification of the Labeled Peptide

The purification method will depend on the properties of the peptide and the desired purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating the labeled peptide from the unlabeled peptide and excess reagents based on differences in hydrophobicity.

  • Size-Exclusion Chromatography (SEC): SEC is useful for removing excess low molecular weight reagents from the labeled peptide.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used to purify PEGylated proteins and peptides.

  • Dialysis: For larger peptides, dialysis can be used to remove unreacted this compound and quenching reagents.

Analysis and Characterization

The success of the labeling reaction can be confirmed by mass spectrometry. The mass of the labeled peptide will be increased by the molecular weight of the Alkyne-PEG2 moiety.

Signaling Pathway and Logical Relationship Diagram

logical_relationship Labeling and Subsequent Conjugation Peptide Peptide with Cysteine Labeled_Peptide Alkyne-PEG2-Labeled Peptide Peptide->Labeled_Peptide Alkylation Alkyne_PEG_Iodide This compound Alkyne_PEG_Iodide->Labeled_Peptide Click_Reaction CuAAC 'Click' Reaction Labeled_Peptide->Click_Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->Click_Reaction Conjugated_Peptide Fully Conjugated Peptide Click_Reaction->Conjugated_Peptide

Caption: Logical flow of peptide labeling and subsequent conjugation.

Troubleshooting and Side Reactions

  • Low Labeling Efficiency:

    • Incomplete Reduction: Ensure complete reduction of disulfide bonds if present.

    • Suboptimal pH: Verify that the reaction buffer is within the optimal pH range of 7.5-8.5.

    • Degraded Reagent: Use freshly prepared this compound solution. Iodo-compounds can degrade, especially when exposed to light.

    • Insufficient Reagent: Increase the molar excess of this compound.

  • Side Reactions:

    • Iodoacetamide and related reagents can react with other nucleophilic amino acid side chains, particularly at higher pH values and with a large excess of the labeling reagent. Potential side reactions include the alkylation of histidine, lysine, methionine, and the N-terminal amino group. To minimize these, use the lowest effective concentration of the labeling reagent and maintain the pH at or below 8.0.

  • Multiple Labeling:

    • If the peptide contains multiple cysteine residues, all are likely to be labeled. For site-specific labeling of a single cysteine in a peptide with multiple cysteines, selective protection and deprotection strategies are required during peptide synthesis.

By following this detailed protocol and considering the provided optimization parameters, researchers can successfully label peptides with this compound for a wide range of applications in drug development and biomedical research.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Alkyne-PEG2-Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a critical step in the development of sophisticated nanomaterials for applications in targeted drug delivery, advanced diagnostics, and bioimaging. The introduction of specific chemical moieties onto a nanoparticle surface enables the attachment of targeting ligands, therapeutic agents, and imaging probes. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system.[1][2][3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Alkyne-PEG2-iodide. This bifunctional linker allows for the covalent attachment of a terminal alkyne group to the nanoparticle surface via the reactive iodide group. The terminal alkyne then serves as a versatile handle for the subsequent conjugation of azide-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[4][5] This two-step approach offers a robust and modular platform for the tailored functionalization of a variety of nanoparticle types.

Principle of the Method

The surface modification strategy involves two key steps:

  • Alkynylation of Nanoparticles: Amine-functionalized nanoparticles are reacted with this compound. The iodide group readily reacts with primary amines on the nanoparticle surface via nucleophilic substitution, forming a stable carbon-nitrogen bond and presenting a terminal alkyne group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized nanoparticles are then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a targeting peptide, or a therapeutic agent) in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently conjugating the molecule to the nanoparticle surface.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of alkyne-PEG2 groups to the surface of amine-terminated nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica nanoparticles, iron oxide nanoparticles, quantum dots)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Stirring mechanism (e.g., magnetic stirrer)

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous, amine-free solvent within the reaction vessel. Ensure the dispersion is homogeneous by sonication if necessary.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen and moisture, which could interfere with the reaction.

  • Addition of Base: Add the non-nucleophilic base (e.g., DIPEA) to the nanoparticle dispersion. A 2-3 molar excess relative to the estimated surface amine groups is recommended to act as a proton scavenger.

  • Addition of this compound: Slowly add a 10-50 fold molar excess of this compound to the reaction mixture under vigorous stirring. A large excess helps to drive the reaction towards a high degree of surface functionalization.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under a continuous inert atmosphere and constant stirring.

  • Purification: Purify the alkyne-functionalized nanoparticles from unreacted reagents and byproducts. The appropriate purification method will depend on the nanoparticle type and may include:

    • Centrifugation: For larger, denser nanoparticles. Centrifuge the reaction mixture, discard the supernatant containing unreacted materials, and resuspend the nanoparticle pellet in a fresh solvent. Repeat this process 3-5 times.

    • Dialysis: For smaller nanoparticles. Dialyze the reaction mixture against the appropriate solvent using a dialysis membrane with a suitable molecular weight cut-off (MWCO) to remove small molecule impurities.

    • Size Exclusion Chromatography (SEC): To separate the functionalized nanoparticles from smaller unreacted molecules.

  • Storage: Store the purified alkyne-functionalized nanoparticles in a suitable solvent at 4°C for future use.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Functionalized Nanoparticles

This protocol details the conjugation of an azide-containing molecule to the alkyne-functionalized nanoparticles via a copper-catalyzed click reaction.

Materials:

  • Alkyne-functionalized nanoparticles (from Protocol 1)

  • Azide-containing molecule of interest (e.g., Azide-fluorophore, Azide-biotin, Azide-drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)

  • Solvent (e.g., water, t-butanol/water mixture, or DMSO)

  • Reaction vessel

  • Stirring mechanism

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-functionalized nanoparticles in the chosen solvent.

    • Dissolve the azide-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).

    • If using, prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).

  • Reaction Setup:

    • In the reaction vessel, combine the alkyne-functionalized nanoparticles and a molar excess (e.g., 5-20 fold) of the azide-containing molecule.

    • If using THPTA, pre-complex the CuSO₄ with the ligand by mixing them in a 1:2 molar ratio for a few minutes before adding to the reaction mixture.

  • Initiation of Click Reaction:

    • Add the CuSO₄ solution (or the pre-complexed CuSO₄/THPTA solution) to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to reduce the Cu(II) to the catalytically active Cu(I) species and initiate the reaction.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by analytical techniques such as fluorescence spectroscopy (if using a fluorescent azide) or chromatography.

  • Purification:

    • Purify the functionalized nanoparticles from unreacted reagents and byproducts using methods appropriate for the nanoparticle type, such as centrifugation, dialysis, or size exclusion chromatography.

Characterization and Data Presentation

The successful surface modification and subsequent functionalization of nanoparticles should be confirmed and quantified using various analytical techniques.

Table 1: Characterization of Nanoparticles Before and After Surface Modification.

ParameterAmine-Functionalized NanoparticlesAlkyne-PEG2-Functionalized NanoparticlesAzide-Molecule Conjugated Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5115 ± 6120 ± 7
Polydispersity Index (PDI) 0.150.180.20
Zeta Potential (mV) +25 ± 3+10 ± 2-5 ± 2
Surface Functional Group Primary AminesTerminal AlkynesTriazole Linkage
Quantification Method Ninhydrin AssayN/AFluorescence Spectroscopy (if applicable)

Note: The values presented in this table are representative examples and will vary depending on the specific nanoparticle system and reagents used. The change in hydrodynamic diameter and zeta potential are indicative of successful surface modification.

Quantitative Analysis of Surface Modification:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic peaks for the alkyne group (~2100-2260 cm⁻¹) after modification with this compound and the disappearance of the azide peak (~2100 cm⁻¹) after the click reaction.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the amine and triazole groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the density of PEG chains on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To determine the amount of organic material (PEG and conjugated molecules) on the nanoparticle surface.

  • Quantitative Methods for PEG Density: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with charged aerosol detection can be employed to quantify the amount of PEG on the nanoparticle surface.

Visualizations

experimental_workflow cluster_0 Step 1: Alkynylation cluster_1 Step 2: Click Chemistry (CuAAC) NP_Amine Amine-Functionalized Nanoparticle Reaction1 Reaction (24-48h, RT) NP_Amine->Reaction1 Reagent1 This compound + DIPEA in DMF/DMSO Reagent1->Reaction1 Purification1 Purification (Centrifugation/Dialysis) Reaction1->Purification1 NP_Alkyne Alkyne-PEG2-Functionalized Nanoparticle Purification1->NP_Alkyne Reaction2 Click Reaction (1-4h, RT) NP_Alkyne->Reaction2 Reagent2 Azide-Molecule + CuSO4/Na-Ascorbate Reagent2->Reaction2 Purification2 Purification (Centrifugation/Dialysis) Reaction2->Purification2 NP_Final Functionalized Nanoparticle Purification2->NP_Final

Caption: Experimental workflow for the two-step surface modification of nanoparticles.

signaling_pathway cluster_surface_reaction Nanoparticle Surface Reactions cluster_click_reaction Click Chemistry Conjugation NP_NH2 Nanoparticle-NH2 NP_PEG_Alkyne Nanoparticle-NH-PEG2-Alkyne NP_NH2->NP_PEG_Alkyne Nucleophilic Substitution Alkyne_PEG_I I-PEG2-Alkyne Alkyne_PEG_I->NP_PEG_Alkyne NP_Functionalized Nanoparticle-NH-PEG2-Triazole-Molecule NP_PEG_Alkyne->NP_Functionalized Azide_Molecule N3-Molecule Azide_Molecule->NP_Functionalized CuAAC Catalyst Cu(I) Catalyst->NP_Functionalized

Caption: Chemical transformations on the nanoparticle surface.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne.[1][2][3][4] This protocol details the use of a heterobifunctional linker, Alkyne-PEG2-iodide, in CuAAC reactions. This linker is particularly valuable in bioconjugation and drug development as it incorporates a terminal alkyne for the click reaction, a hydrophilic PEG spacer to enhance solubility and reduce steric hindrance, and a reactive iodide group for subsequent functionalization.[5]

The applications of CuAAC are extensive, ranging from bioconjugation and drug discovery to materials science. In drug development, CuAAC is instrumental in creating complex molecular architectures, such as antibody-drug conjugates (ADCs), by linking cytotoxic payloads to targeting moieties. The inclusion of a PEG linker can improve the pharmacokinetic properties of the resulting conjugate.

Key Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound and an Azide-Containing Molecule

This protocol outlines a general method for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule (e.g., an azide-modified protein, peptide, or small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Degassed Dimethyl sulfoxide (DMSO) (if required for solubility)

  • Deionized water

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the azide-functionalized molecule in the chosen solvent system (e.g., a mixture of DMSO and PBS). If using aqueous buffers, ensure all components are soluble.

    • Prepare stock solutions:

      • 10 mg/mL this compound in degassed PBS or DMSO.

      • 10 mM azide-containing molecule in degassed DMSO or PBS.

      • 100 mM CuSO₄ in deionized water.

      • 500 mM Sodium Ascorbate in deionized water (prepare fresh).

      • 100 mM THPTA in deionized water.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the this compound and the azide-containing molecule. The molar ratio of alkyne to azide is typically 1:1.2 to 1.5:1.

    • Add the THPTA ligand to the reaction mixture. The ligand stabilizes the Cu(I) catalyst and increases the reaction rate. A common ligand-to-copper ratio is 5:1.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction Conditions:

    • The reaction is typically performed at room temperature. Gentle heating (e.g., 37-50°C) can increase the rate for less reactive substrates.

    • Reaction times can range from 30 minutes to 48 hours, depending on the specific reactants.

    • It is crucial to degas all solvents to minimize the Glaser-Hay coupling, an oxidative side reaction of the alkyne.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by appropriate analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified.

    • For small molecules, purification can be achieved by column chromatography.

    • For biomolecules, methods like size-exclusion chromatography (SEC), dialysis, or ultrafiltration are effective for removing the copper catalyst, excess reagents, and byproducts. The use of a chelating agent like EDTA can facilitate the removal of copper ions.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving PEG linkers, which can serve as a starting point for optimization.

ParameterTypical Range/ValueNotesReference
Reactants Azide-PEG, Alkyne-functionalized molecule (or vice versa)Molar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 equivalents).
Ligand THPTA, TBTATHPTA is water-soluble and ideal for bioconjugations.
Solvent PBS (pH 7.3), DMSO, t-BuOH/H₂O mixtureThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction completion is monitored by TLC, LC-MS, or HPLC.
Reported Yields >90%Yields are highly substrate-dependent and require optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a CuAAC reaction using this compound.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_purification 4. Purification reagent1 This compound Solution reaction_vessel Combine Reagents & Initiate Reaction reagent1->reaction_vessel reagent2 Azide-Molecule Solution reagent2->reaction_vessel catalyst_premix CuSO4/THPTA Premix catalyst_premix->reaction_vessel reducing_agent Sodium Ascorbate (Fresh) reducing_agent->reaction_vessel monitoring TLC / LC-MS / HPLC reaction_vessel->monitoring purification SEC / Dialysis / Chromatography monitoring->purification final_product final_product purification->final_product Purified Conjugate

Caption: General workflow for CuAAC with this compound.

Logical Relationship for a Two-Step Conjugation

This diagram illustrates the logical relationship in a two-step bioconjugation strategy utilizing the dual functionality of this compound.

Two_Step_Conjugation cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Nucleophilic Substitution start Azide-Modified Biomolecule (e.g., Antibody) step1_reaction Formation of Triazole Linkage start->step1_reaction linker This compound linker->step1_reaction drug Nucleophilic Drug/Probe step2_reaction Formation of Linkage to Drug/Probe drug->step2_reaction intermediate intermediate step1_reaction->intermediate Biomolecule-PEG2-iodide Intermediate final_conjugate final_conjugate step2_reaction->final_conjugate Final Bioconjugate intermediate->step2_reaction

Caption: Two-step conjugation using this compound.

References

Application Notes and Protocols for Cell Surface Labeling using Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins play a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and transport. The ability to specifically label these proteins is crucial for their study and for the development of targeted therapeutics. This document provides a detailed protocol for a two-step cell surface labeling strategy utilizing Alkyne-PEG2-iodide. This method leverages the reactivity of the iodide group for covalent attachment to cell surface nucleophiles, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for the conjugation of a reporter molecule.

This compound is a bifunctional linker. The alkyl iodide moiety serves as a potent alkylating agent, reacting primarily with soft nucleophiles like the thiol groups of cysteine residues on cell surface proteins. This initial step covalently attaches the alkyne-PEG2 linker to the cell surface, introducing a bioorthogonal alkyne handle. The polyethylene glycol (PEG) spacer enhances the hydrophilicity and bioavailability of the linker. The terminal alkyne group then allows for the highly specific covalent attachment of an azide-containing molecule, such as a fluorescent dye, biotin, or a drug molecule, through the CuAAC reaction. This two-step approach offers a versatile and robust method for cell surface engineering and analysis.

Principle of the Method

The cell surface labeling strategy using this compound is a two-step process:

  • Alkylation of Cell Surface Nucleophiles: The iodide group of this compound reacts with nucleophilic residues on the surface of living cells. The primary targets are the thiol groups (-SH) of cysteine residues within membrane proteins, which are highly nucleophilic. This reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, forming a stable thioether bond and effectively anchoring the alkyne handle to the cell surface.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized cell surface is then treated with an azide-containing molecule of interest (e.g., a fluorescent dye-azide). In the presence of a copper(I) catalyst, the alkyne and azide undergo a [3+2] cycloaddition reaction to form a stable triazole linkage. To minimize cytotoxicity, the copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), and a chelating ligand (e.g., THPTA) is used to protect the cells from copper-induced damage.

Experimental Protocols

Materials
  • This compound

  • Cell line of interest (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: PBS, pH 8.0

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Quenching solution: PBS containing 5 mM L-cysteine

  • Fixation solution (optional): 4% paraformaldehyde in PBS

  • Mounting medium with DAPI (for microscopy)

Protocol 1: Alkylation of Cell Surface Proteins with this compound
  • Cell Preparation:

    • For adherent cells, seed them onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).

    • For suspension cells, culture them to the desired density. On the day of the experiment, harvest the cells by centrifugation and wash them twice with ice-cold PBS.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).

    • Wash the cells twice with ice-cold PBS, pH 7.4.

    • Aspirate the PBS and add pre-warmed (37°C) Labeling Buffer (PBS, pH 8.0).

    • Add the this compound stock solution to the cells to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells for 30 minutes to 1 hour at 37°C in a humidified incubator.

  • Washing:

    • Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted this compound.

Protocol 2: Click Chemistry Labeling of Alkyne-Functionalized Cells
  • Preparation of Click Reaction Cocktail:

    • Important: Prepare the click reaction cocktail fresh just before use.

    • In a microcentrifuge tube, mix the following reagents in order:

      • PBS (to the final volume)

      • Azide-functionalized fluorescent dye (e.g., to a final concentration of 10-50 µM)

      • THPTA (to a final concentration of 250 µM from a 10 mM stock in water)

      • Copper(II) sulfate (to a final concentration of 50 µM from a 10 mM stock in water)

    • Vortex briefly to mix.

    • Add sodium ascorbate to a final concentration of 1 mM (from a freshly prepared 100 mM stock in water) to initiate the formation of the Cu(I) catalyst.

    • Vortex briefly again.

  • Click Reaction:

    • Aspirate the PBS from the alkyne-functionalized cells.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Quenching:

    • Aspirate the click reaction cocktail.

    • Wash the cells once with the Quenching solution (PBS containing 5 mM L-cysteine) to chelate any remaining copper and quench unreacted alkynes.

    • Wash the cells twice with ice-cold PBS.

  • Imaging and Analysis:

    • The cells can be imaged live or fixed for subsequent analysis.

    • For fixation, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

    • If desired, stain the nuclei with DAPI by including it in the mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and DAPI.

Data Presentation

The efficiency of this two-step labeling process can be influenced by several factors, including the abundance of accessible cell surface thiols, the concentration of the labeling reagents, and the reaction times. The following tables provide representative data based on literature values for similar labeling methodologies.

Table 1: Quantitative Parameters for Cell Surface Labeling

ParameterValueReference
Alkylation Step
Target ResidueCysteine (Thiol group)[1][2]
Number of Identified Cell Surface Cysteines1,980 in Jurkat cells[1]
Number of Ligandable Cell Surface Proteins211 in Jurkat cells[1]
Click Chemistry (CuAAC) Step
Reaction Yield on Membrane Proteins>18%[3]
Cell Viability after CuAAC~75%

Table 2: Recommended Reagent Concentrations and Incubation Times

StepReagentConcentration RangeIncubation TimeTemperature
Alkylation This compound100 - 500 µM30 - 60 min37°C
Click Reaction Azide-Fluorophore10 - 50 µM15 - 30 minRoom Temp.
CuSO₄50 µM15 - 30 minRoom Temp.
THPTA250 µM15 - 30 minRoom Temp.
Sodium Ascorbate1 mM15 - 30 minRoom Temp.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_alkylation Step 1: Alkylation cluster_click Step 2: Click Chemistry cluster_analysis Analysis cell_prep Prepare Cells (Adherent or Suspension) add_alkyne Add this compound cell_prep->add_alkyne incubate_alkyne Incubate (37°C, 30-60 min) add_alkyne->incubate_alkyne wash_alkyne Wash (3x with PBS) incubate_alkyne->wash_alkyne add_click Add Click Reaction Cocktail (Dye-Azide, CuSO4, THPTA, Na-Ascorbate) wash_alkyne->add_click incubate_click Incubate (RT, 15-30 min) add_click->incubate_click wash_quench Wash & Quench incubate_click->wash_quench image Fluorescence Microscopy wash_quench->image

Caption: Workflow for two-step cell surface labeling.

Chemical Reaction Pathway

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Click Chemistry (CuAAC) Cell Surface Protein\n(with Cysteine-SH) Cell Surface Protein (with Cysteine-SH) Alkyne-Functionalized\nCell Surface Alkyne-Functionalized Cell Surface Cell Surface Protein\n(with Cysteine-SH)->Alkyne-Functionalized\nCell Surface + this compound Labeled Cell Surface Labeled Cell Surface Alkyne-Functionalized\nCell Surface->Labeled Cell Surface + Dye-N3 (CuSO4, Na-Ascorbate, THPTA)

Caption: Chemical reactions for cell surface labeling.

Conclusion

The use of this compound for two-step cell surface labeling provides a powerful and versatile tool for researchers in cell biology and drug development. This method allows for the covalent attachment of a wide range of reporter molecules to the cell surface with high specificity. The provided protocols offer a starting point for the implementation of this technique, and the quantitative data serves as a reference for expected outcomes. With careful optimization, this labeling strategy can be adapted to a variety of cell types and downstream applications, facilitating a deeper understanding of the cell surface proteome and its role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkyne-PEG2-Iodide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alkyne-PEG2-iodide. The information is designed to help you optimize your reaction conditions and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains two key reactive groups:

  • A terminal alkyne group , which is used in "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to react with azide-containing molecules.[1][2][3][4]

  • An alkyl iodide group , which is a highly reactive functional group that acts as a potent alkylating agent. It readily reacts with various nucleophiles, including thiols (S-alkylation), amines (N-alkylation), and others.

This dual functionality makes it a versatile tool for crosslinking molecules and for use in bioconjugation and the development of antibody-drug conjugates (ADCs).

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -20°C in the dark. For transportation, it can be kept at room temperature for up to three weeks.

Q3: What solvents are suitable for reactions with this compound?

This compound is soluble in water and polar organic solvents. The choice of solvent will depend on the specific reaction and the solubility of your other reactants. Common solvents for alkylation reactions include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Water (for certain reactions, particularly with thiols)

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of your desired product can be due to several factors. The following troubleshooting workflow can help you identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low/No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents sub_reagents1 Is this compound fresh? (Iodides can degrade over time) check_reagents->sub_reagents1 Reagents check_conditions Review Reaction Conditions sub_conditions1 Is the temperature appropriate? (May need gentle heating, e.g., 50-80°C) check_conditions->sub_conditions1 Conditions check_nucleophile Assess Nucleophile Reactivity sub_nucleophile1 Is the nucleophile sufficiently reactive? (e.g., deprotonated thiol is more reactive) check_nucleophile->sub_nucleophile1 Reactivity check_purification Evaluate Purification Method sub_purification1 Is the product being lost during workup? (e.g., during extraction) check_purification->sub_purification1 Purification sub_reagents2 Is the nucleophile (e.g., thiol, amine) of high purity and correct concentration? sub_reagents1->sub_reagents2 sub_reagents3 Is the stoichiometry correct? (Consider using an excess of the nucleophile) sub_reagents2->sub_reagents3 sub_reagents3->check_conditions sub_conditions2 Is the solvent appropriate? (Polar aprotic like DMF, DMSO, MeCN are common) sub_conditions1->sub_conditions2 sub_conditions3 Is a base required and is it suitable? (e.g., K2CO3, Et3N for thiols/amines) sub_conditions2->sub_conditions3 sub_conditions3->check_nucleophile sub_nucleophile1->check_purification end Yield Optimized sub_purification1->end

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommendation
Degraded Reagent Alkyl iodides can degrade over time. Use a fresh batch of this compound for the best results.
Insufficient Nucleophilicity If you are reacting with a thiol or amine, ensure the reaction is performed under basic conditions to deprotonate the nucleophile, increasing its reactivity. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often a good choice.
Suboptimal Reaction Temperature While many alkylation reactions proceed at room temperature, some may require gentle heating to overcome the activation energy. Consider increasing the temperature to 50-80°C and monitoring the reaction progress.
Incorrect Solvent The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended for SN2 reactions. For thiol alkylations, water can also be an effective "green" solvent.
Incomplete Conversion The alkylating agent may not be reactive enough, though this is less likely with an iodide. Ensure the base is strong enough to deprotonate the nucleophile effectively.
Issue 2: Presence of Multiple Products or Byproducts

The formation of multiple products often points to side reactions.

Logical Flow for Identifying Side Reactions

SideReactions start Multiple Products Observed is_amine Is the nucleophile a primary or secondary amine? start->is_amine is_sterically_hindered Is the substrate sterically hindered? is_amine->is_sterically_hindered No overalkylation High probability of over-alkylation (di- or tri-alkylation products). is_amine->overalkylation Yes elimination Possibility of E2 elimination to form an alkene byproduct. is_sterically_hindered->elimination Yes no_common_side_reaction Side reaction is less common. Consider reagent degradation or reaction with solvent. is_sterically_hindered->no_common_side_reaction No

Caption: Decision tree for identifying potential side reactions.

Side Reaction Cause and Context Solution
Over-alkylation (with amines) The product of the initial N-alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine and can react further with this compound. This is a very common issue in amine alkylations.- Use a large excess of the starting amine relative to the this compound. - Add the this compound slowly (dropwise) to the reaction mixture to maintain a low concentration of the alkylating agent.
Elimination (E2) Reaction Alkyl halides can undergo elimination reactions to form alkenes, especially with strong, bulky bases or at high temperatures. However, with a primary iodide like in this compound, this is less favored than the desired SN2 substitution.- Use a non-nucleophilic, non-bulky base (e.g., K₂CO₃). - Avoid excessive heating. Start at room temperature and increase cautiously if needed.
Reaction with Solvent/Buffer If using a nucleophilic solvent or buffer components (e.g., Tris or glycine), these can compete with your target molecule for reaction with the alkyl iodide.- Use non-nucleophilic solvents (DMF, DMSO, acetonitrile). - Ensure your buffer does not contain primary or secondary amines. Phosphate-buffered saline (PBS) is a good alternative.

Experimental Protocols

General Protocol for Alkylation of a Thiol-Containing Molecule (e.g., Cysteine residue in a peptide)

This protocol provides a general starting point. Optimization will be required for specific substrates.

  • Dissolve Substrate: Dissolve your thiol-containing molecule in a suitable buffer, such as phosphate buffer (0.1 M, pH 7.5).

  • Prepare this compound: Immediately before use, dissolve this compound in a minimal amount of an organic solvent like DMF or DMSO.

  • Set Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the this compound is often used to drive the reaction to completion.

  • Reaction: Add the this compound solution to the solution of your thiol-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light, as iodides can be light-sensitive.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as LC-MS or HPLC, to check for the consumption of the starting material and the formation of the desired product.

  • Purification: Once the reaction is complete, the product can be purified by methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted this compound and any byproducts.

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Dissolve Thiol-Substrate in Buffer (pH ~7.5) C 3. Add this compound to Substrate Solution A->C B 2. Dissolve this compound in DMF/DMSO B->C D 4. Incubate at RT (2-4h) or 4°C (overnight) C->D E 5. Monitor Reaction (e.g., LC-MS) D->E F 6. Purify Product (e.g., HPLC, SEC) E->F G Final Conjugate F->G

Caption: General experimental workflow for thiol alkylation.

Summary of Reaction Conditions

The optimal conditions for your this compound reaction will depend on the nucleophile you are targeting. The table below summarizes common starting conditions for alkylation reactions with thiols and amines.

Parameter Alkylation of Thiols Alkylation of Amines
Solvent Polar aprotic (DMF, MeCN) or WaterPolar aprotic (DMF, DMSO, MeCN)
Base Mild inorganic base (e.g., K₂CO₃, Et₃N)Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)
Temperature Room Temperature to 80°CRoom Temperature to Reflux
Stoichiometry Slight excess of this compoundLarge excess of amine recommended
Reaction Time 30 minutes to several hoursHighly variable, requires monitoring

References

Preventing aggregation during Alkyne-PEG2-iodide labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during bioconjugation experiments involving Alkyne-PEG2-iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional crosslinker molecule.[1][2][3] It contains two key functional groups:

  • An Alkyl Iodide: This is a highly reactive group that acts as a powerful alkylating agent, capable of forming stable covalent bonds with various nucleophiles on biomolecules, such as sulfhydryl (-SH), amino (-NH₂), and hydroxyl (-OH) groups.[1][4]

  • A Terminal Alkyne: This group is used in "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or in palladium-catalyzed Sonogashira couplings. The molecule is connected by a short, hydrophilic diethylene glycol (PEG2) spacer, which can help improve solubility.

Q2: What are the primary causes of protein aggregation during labeling with this compound?

A2: Protein aggregation during the labeling process is a common issue that can arise from several factors that disrupt protein stability. Key causes include high protein concentrations which increase the likelihood of intermolecular interactions, and suboptimal reaction conditions such as temperature or pH. The properties of the labeling reagent itself and the introduction of organic solvents can also destabilize the protein. Additionally, over-labeling or excessive modification of the protein surface can lead to precipitation.

Q3: How does pH affect the labeling reaction and aggregation?

A3: The pH of the reaction buffer is a critical parameter. The reactivity of the target functional groups on the protein is pH-dependent. For example, the alkylation of primary amines (like the epsilon-amino group of lysine) is more efficient at a slightly alkaline pH (e.g., 8.0-9.0) where the amine is deprotonated and more nucleophilic. However, if this pH value is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, drastically reducing its solubility and promoting aggregation. It is crucial to select a pH that balances reactivity with protein stability, ideally at least one pH unit away from the pI.

Q4: Can the concentration of my protein influence aggregation?

A4: Yes, high protein concentrations increase the proximity of protein molecules to each other, which can significantly raise the chance of intermolecular interactions and aggregation. If you are observing aggregation, one of the first troubleshooting steps is to try the reaction at a lower protein concentration. If a high final concentration is required, consider adding stabilizing agents to the buffer.

Q5: How do I choose the right buffer for my labeling reaction?

A5: An ideal buffer should maintain the desired pH and not interfere with the reaction. Buffers containing nucleophilic species, such as Tris or glycine, should be avoided as they can compete with the target protein by reacting with the this compound reagent. It is often necessary to perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) or bicarbonate buffer prior to starting the labeling reaction. The ionic strength of the buffer can also impact protein solubility; therefore, optimizing the salt concentration may be necessary.

Q6: What is "over-labeling" and how can it cause aggregation?

A6: Over-labeling, or achieving a high degree of labeling, refers to the attachment of too many this compound molecules to a single protein. This can cause aggregation by altering the protein's surface properties, potentially masking charged groups, increasing hydrophobicity, or causing conformational changes that expose aggregation-prone regions. To prevent this, it is essential to optimize the molar ratio of the labeling reagent to the protein.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Visible precipitation or cloudiness during the reaction pH is near the protein's isoelectric point (pI). Adjust the buffer pH to be at least 1 unit above or below the pI of the protein.
High protein concentration. Reduce the protein concentration. If a high concentration is necessary, add stabilizing excipients like arginine or glycerol.
Reaction temperature is too high. Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration to slow down both the labeling reaction and aggregation kinetics.
Organic solvent shock. Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and add it to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the solvent.
Low yield of labeled protein after purification Aggregation leading to loss of product. Address the causes of aggregation listed above. Purify the conjugate promptly after the reaction is complete.
Suboptimal reaction conditions. Optimize the pH, temperature, and incubation time to improve labeling efficiency.
Inaccessible reactive sites on the protein. The target functional groups may be buried within the protein's structure. Consider gentle denaturation or using a longer PEG linker if available.
High molecular weight smears or bands in SDS-PAGE Intermolecular cross-linking or aggregation. This indicates that aggregates have formed. Optimize reaction conditions by lowering protein concentration and the reagent-to-protein molar ratio. Add a reducing agent like DTT or TCEP to the buffer if abnormal disulfide bond formation is suspected.
Variable number of labels per protein. This can lead to a "smear" on the gel. Optimize the molar ratio and reaction time to achieve more homogenous labeling. Purifying the product via size-exclusion chromatography can help isolate the desired species.
Loss of biological activity of the protein Modification of critical residues. The labeling reagent may have modified amino acids in the active site or binding interface. Consider using site-specific labeling techniques or reducing the molar excess of the reagent to minimize non-specific labeling.
Conformational changes due to labeling or aggregation. Add stabilizing osmolytes like sucrose or glycerol to the buffer to help the protein maintain its native conformation. Ensure that any observed aggregation is resolved.

Data Presentation

Table 1: Recommended Reaction Condition Optimization Ranges

ParameterRecommended RangeNotes
Protein Concentration 0.5 - 5 mg/mLStart with a lower concentration (e.g., 1 mg/mL) if aggregation is observed.
Reagent:Protein Molar Ratio 5:1 to 20:1Higher ratios increase the degree of labeling but also the risk of aggregation. Optimization is critical.
pH 7.5 - 9.0For targeting amines. Must be adjusted based on the specific protein's pI and stability profile.
Temperature 4°C to 25°C (Room Temp)Lower temperatures can reduce aggregation but will require longer incubation times.
Incubation Time 1 - 4 hoursMonitor the reaction over time to find the optimal point before significant aggregation occurs.

Table 2: Common Stabilizing Additives to Prevent Aggregation

AdditiveRecommended ConcentrationMechanism of Action
Arginine / Glutamate 50 - 100 mMSuppresses non-specific protein-protein interactions by binding to charged and hydrophobic regions.
Glycerol / Sucrose 5% - 20% (v/v) / 5% - 10% (w/v)Act as osmolytes that favor the native, folded state of the protein, increasing its stability.
Reducing Agents (DTT, TCEP) 1 - 5 mMPrevents the formation of intermolecular disulfide bonds between cysteine residues, which can lead to aggregation.
Non-ionic Detergents (e.g., Polysorbate 20) 0.01% - 0.05% (v/v)Reduces surface tension and can help solubilize aggregation-prone proteins without causing denaturation.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

Note: This is a general guideline. All conditions, including molar ratios, buffer composition, and incubation times, should be optimized for your specific protein.

1. Protein Preparation (Buffer Exchange): a. If the protein solution contains interfering substances like Tris, glycine, or other primary amines, a buffer exchange must be performed. b. Use a desalting column or dialysis to exchange the protein into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). c. Determine the final protein concentration using a standard protein assay (e.g., Bradford or BCA).

2. Reagent Preparation: a. Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.

3. Labeling Reaction: a. In a microcentrifuge tube, add the protein solution. b. Add the desired molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently mixing to prevent localized high concentrations. c. Incubate the reaction at the desired temperature (e.g., room temperature for 1-2 hours or 4°C for 4 hours to overnight) with gentle end-over-end mixing. Avoid vigorous vortexing.

4. Purification: a. Once the incubation is complete, remove the unreacted this compound and any byproducts. b. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the labeled protein from small molecule impurities.

5. Characterization: a. Analyze the purified, labeled protein to confirm conjugation and check for aggregation. b. SDS-PAGE: Compare the labeled protein to the unlabeled starting material. A successful conjugation should result in a shift in molecular weight. The presence of high-molecular-weight bands or smears may indicate aggregation. c. Mass Spectrometry (Optional): To determine the precise mass and confirm the degree of labeling.

Visualizations

Aggregation Protein Aggregation HighConc High Protein Concentration HighConc->Aggregation SuboptimalpH Suboptimal pH (Near pI) SuboptimalpH->Aggregation Temp Elevated Temperature Temp->Aggregation OverLabeling Over-Labeling OverLabeling->Aggregation Oxidation Cysteine Oxidation Oxidation->Aggregation Solvent Organic Solvent (e.g., DMSO) Solvent->Aggregation

Caption: Key factors that can contribute to protein aggregation during labeling.

start Aggregation or Precipitation Observed? check_conc Lower Protein Concentration start->check_conc Yes check_ph Adjust pH Away from pI (>1 unit) check_conc->check_ph check_temp Lower Reaction Temperature (e.g., 4°C) check_ph->check_temp check_ratio Reduce Reagent: Protein Molar Ratio check_temp->check_ratio add_stabilizers Add Stabilizers (Arginine, Glycerol, etc.) add_reducing Add Reducing Agent (DTT or TCEP) add_stabilizers->add_reducing check_ratio->add_stabilizers end_node Re-evaluate Labeling & Characterize add_reducing->end_node

Caption: A workflow for troubleshooting aggregation issues in labeling experiments.

prep_protein 1. Prepare Protein (Buffer Exchange to remove Tris, etc.) prep_reagent 2. Prepare Fresh Stock of This compound in DMSO prep_protein->prep_reagent reaction 3. Perform Labeling Reaction (Optimized Temp, pH, Molar Ratio) prep_reagent->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify characterize 5. Characterize Product (SDS-PAGE, Mass Spec) purify->characterize

Caption: A simplified workflow for a typical this compound labeling experiment.

References

Technical Support Center: Alkyne-PEG2-Iodide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alkyne-PEG2-Iodide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioconjugation?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group and a primary alkyl iodide. The alkyne group is used for "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach it to molecules containing an azide group. The iodide is a highly reactive functional group that acts as a potent alkylating agent, readily forming stable covalent bonds with nucleophilic functional groups found on biomolecules.[1][2] This dual functionality makes it a versatile tool for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, or surface-immobilized biomolecules.

Q2: What are the most common nucleophilic amino acid residues that can react with the iodide group of this compound?

The iodide group of this compound is an electrophile that reacts with nucleophilic side chains of amino acids. The most reactive common nucleophiles in proteins are:

  • Cysteine (thiol group, -SH): The thiol group of cysteine is the most nucleophilic amino acid side chain, especially in its deprotonated thiolate form (S⁻).[3][4]

  • Lysine (ε-amino group, -NH₂): The primary amine on the side chain of lysine is a potent nucleophile in its unprotonated state.[3]

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.

  • N-terminal α-amino group: The primary amine at the N-terminus of a protein is also a potential site for alkylation.

  • Methionine (thioether group): The sulfur atom in methionine can be alkylated, although it is generally less reactive than cysteine.

  • Aspartate and Glutamate (carboxyl groups): The carboxylate groups of these acidic amino acids can also be alkylated, though typically less readily than amines or thiols.

Q3: How can I control the selectivity of the reaction to favor modification of a specific amino acid, such as cysteine?

Controlling the selectivity of the alkylation reaction is crucial for obtaining a homogeneous bioconjugate. The primary factor influencing selectivity is the reaction pH. Cysteine's thiol group has a pKa of approximately 8.5, and its reactivity significantly increases upon deprotonation to the thiolate anion. By maintaining the reaction pH between 7.5 and 8.5, you can favor the deprotonation of cysteine while keeping the majority of lysine residues (pKa ~10.5) in their protonated, less reactive ammonium form. Using a limiting amount of the this compound reagent relative to the target nucleophile can also help to minimize off-target reactions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Bioconjugate

Possible Causes:

  • Suboptimal pH: The reaction pH may not be optimal for the targeted nucleophile. For cysteine alkylation, a pH of 8.0-8.5 is generally recommended to ensure the thiol group is sufficiently deprotonated and nucleophilic. For lysine modification, a higher pH may be required, but this will also increase the reactivity of other nucleophiles.

  • Reagent Instability: Alkyl iodides can be sensitive to light and may degrade over time. Ensure that your this compound is stored properly and consider using a freshly prepared solution for your reaction.

  • Steric Hindrance: The target amino acid residue may be located in a sterically hindered region of the protein, preventing efficient access by the this compound.

  • Presence of Scavengers: Components in your buffer, such as dithiothreitol (DTT) or other thiols, will react with the alkyl iodide and compete with your target biomolecule. Ensure your buffer is free of such nucleophilic scavengers.

Solutions:

  • Optimize Reaction pH: Perform a pH titration experiment to find the optimal pH for your specific bioconjugation reaction.

  • Use Fresh Reagent: Prepare a fresh solution of this compound immediately before use.

  • Increase Reaction Time or Temperature: If steric hindrance is a suspected issue, increasing the reaction time or temperature may improve the yield. However, be mindful that this can also increase the likelihood of side reactions.

  • Buffer Exchange: Perform a buffer exchange step to remove any interfering substances before adding the this compound.

Problem 2: Non-specific Labeling and Heterogeneous Product Mixture

Possible Causes:

  • Incorrect pH: A pH that is too high will deprotonate multiple types of nucleophilic side chains (e.g., lysine, N-terminus), leading to non-specific alkylation.

  • Excess Reagent: Using a large excess of this compound will drive the reaction to completion with less selective nucleophiles once the more reactive sites are saturated.

  • Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can promote the reaction with less reactive nucleophiles.

Solutions:

  • Careful pH Control: Maintain a pH that favors the selective reaction with your target residue. For cysteine, a pH of around 8.0 is a good starting point.

  • Optimize Reagent Stoichiometry: Perform a titration with varying molar ratios of this compound to your biomolecule to find the optimal concentration that maximizes labeling of the target site while minimizing off-target reactions.

  • Reduce Reaction Time and Temperature: If non-specific labeling is observed, try reducing the incubation time and/or performing the reaction at a lower temperature (e.g., 4 °C).

Data Presentation

Table 1: Reactivity of Nucleophilic Amino Acid Side Chains with Alkyl Iodides

Amino AcidNucleophilic GroupRelative ReactivityOptimal pH Range for ReactionPotential Side Product with this compound
CysteineThiol (-SH)Very High7.5 - 8.5S-alkylated cysteine
Lysineε-Amino (-NH₂)High> 9.0N-alkylated lysine
HistidineImidazoleModerate6.0 - 7.0N-alkylated histidine
N-terminusα-Amino (-NH₂)Moderate> 8.0N-alkylated N-terminus
MethionineThioether (-S-CH₃)LowBroadSulfonium ion
AspartateCarboxyl (-COOH)Very Low> 4.0Ester
GlutamateCarboxyl (-COOH)Very Low> 4.5Ester

Table 2: Factors Influencing Side Reactions of this compound

FactorEffect on Side ReactionsRecommendation for Minimizing Side Reactions
pH Higher pH increases the nucleophilicity of amines (lysine, N-terminus), leading to more side reactions.For selective cysteine alkylation, maintain pH between 7.5 and 8.5.
Reagent Concentration A large excess of this compound will increase the likelihood of modifying less reactive sites.Use a minimal excess of the reagent, ideally determined through titration experiments.
Temperature Higher temperatures increase reaction rates but can decrease selectivity.Perform reactions at room temperature or 4 °C if side reactions are a concern.
Reaction Time Longer reaction times can lead to the accumulation of side products.Optimize the reaction time to achieve sufficient labeling of the target site without excessive side reactions.
Buffer Composition Nucleophilic buffer components (e.g., Tris, glycine, thiols) will compete for the alkylating agent.Use non-nucleophilic buffers such as phosphate or HEPES.

Experimental Protocols

Protocol 1: Selective Alkylation of Cysteine Residues with this compound

  • Protein Preparation: Dissolve the protein containing the target cysteine residue(s) in a non-nucleophilic buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. If the protein has disulfide bonds that need to be reduced to expose the cysteines, treat with a reducing agent like DTT or TCEP first, followed by removal of the reducing agent via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent like DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., a 5 to 10-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial this compound concentration.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis: Analyze the resulting conjugate by mass spectrometry to confirm the modification and assess for any side products.

Protocol 2: Analysis of Bioconjugation Products and Side Products by Mass Spectrometry

  • Sample Preparation: Prepare the bioconjugate sample as described in Protocol 1. For detailed analysis of modification sites, the protein can be digested with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the intact or digested protein sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • For intact protein analysis, determine the mass of the modified protein to calculate the number of attached this compound molecules.

    • For digested samples, search the MS/MS data against the protein sequence, including the mass of the Alkyne-PEG2 group as a potential modification on all nucleophilic amino acid residues (cysteine, lysine, histidine, N-terminus, methionine, aspartate, and glutamate).

    • Quantify the relative abundance of peptides with the desired modification versus those with off-target modifications to assess the specificity of the reaction.

Visualizations

Side_Reactions Reagent This compound DesiredProduct Desired Product (e.g., Cys-alkylation) Reagent->DesiredProduct pH 7.5-8.5 Targeted Nucleophile (Cys) SideProductLys Side Product (Lys-alkylation) Reagent->SideProductLys High pH (>9) Excess Reagent SideProductHis Side Product (His-alkylation) Reagent->SideProductHis Neutral pH Excess Reagent SideProductNTerm Side Product (N-term alkylation) Reagent->SideProductNTerm High pH (>8) Excess Reagent Protein Protein (with nucleophilic residues) Protein->DesiredProduct Protein->SideProductLys Protein->SideProductHis Protein->SideProductNTerm

Caption: Reaction pathways of this compound with a protein, leading to the desired product or potential side products under different conditions.

Troubleshooting_Workflow Start Start Bioconjugation CheckYield Low Yield? Start->CheckYield CheckPurity Heterogeneous Product? CheckYield->CheckPurity No OptimizepH Optimize pH (e.g., pH 8.0 for Cys) CheckYield->OptimizepH Yes AdjustStoichiometry Titrate Reagent Concentration CheckPurity->AdjustStoichiometry Yes Success Successful Conjugation CheckPurity->Success No CheckReagent Use Fresh Reagent Increase Reaction Time/Temp OptimizepH->CheckReagent BufferExchange Buffer Exchange to Remove Scavengers CheckReagent->BufferExchange BufferExchange->CheckYield Re-evaluate AdjustConditions Lower Temperature Reduce Reaction Time AdjustStoichiometry->AdjustConditions AdjustConditions->CheckPurity Re-evaluate

Caption: A troubleshooting workflow for common issues encountered during bioconjugation with this compound.

References

How to improve the efficiency of Alkyne-PEG2-iodide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of reactions involving Alkyne-PEG2-iodide. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group on one end and a highly reactive alkyl iodide on the other, connected by a hydrophilic diethylene glycol (PEG2) spacer.[1][2][3] Its primary applications involve bioconjugation and chemical modification where the alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" or palladium-catalyzed Sonogashira couplings, while the iodide group is a potent alkylating agent for various nucleophiles such as thiols (S-alkylation), amines (N-alkylation), and carbanions (C-alkylation).[1][2]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

To maintain its reactivity, this compound should be stored at -20°C in the dark. For transportation, it can be kept at room temperature for up to three weeks. Before use, it is recommended to allow the reagent to equilibrate to room temperature before opening the vial.

Q3: Which solvents are suitable for reactions with this compound?

This compound is soluble in water and polar organic solvents. For click chemistry applications, solvent systems such as water/t-butanol mixtures are commonly used. For alkylation reactions, aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally effective. It is crucial to use anhydrous solvents, especially in reactions sensitive to moisture.

Q4: How can I monitor the progress of my this compound reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Low or No Product Yield

Problem: I am observing very low or no yield in my reaction.

Possible Causes & Solutions:

  • Degraded Reagent: The iodide functional group can be sensitive. Ensure the this compound has been stored correctly at -20°C and protected from light.

  • Inactive Catalyst (for Sonogashira or Click Chemistry):

    • For Sonogashira reactions, ensure the palladium catalyst is fresh and stored under inert conditions to prevent deactivation.

    • For CuAAC (click chemistry), the active catalyst is Copper(I). If starting with a Copper(II) source (like CuSO₄), ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used in sufficient quantity to generate and maintain the Cu(I) state. Oxygen can oxidize Cu(I) to the inactive Cu(II), so it is crucial to perform the reaction under an inert atmosphere.

  • Poor Nucleophile (for Alkylation Reactions): The nucleophile may not be sufficiently reactive. Consider using a stronger base to deprotonate the nucleophile or increasing the reaction temperature.

  • Suboptimal pH (for reactions in aqueous media): The optimal pH for CuAAC reactions is typically between 4 and 7. For reactions involving protein modification, pH values from 7 to 9 are common. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete in the reaction.

Formation of Side Products

Problem: I am observing significant side product formation.

Possible Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira and sometimes in click chemistry, often catalyzed by copper in the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Adding the alkyne substrate slowly can also minimize this side reaction. Alternatively, consider a copper-free Sonogashira protocol.

  • Multiple Alkylations: If your substrate has multiple nucleophilic sites, you may see a mixture of products.

    • Solution: Use a limiting amount of this compound to favor mono-alkylation. Protecting groups may be necessary to block other reactive sites.

Purification Challenges

Problem: I am having difficulty purifying my final PEGylated product.

Possible Causes & Solutions:

  • Oily Product: PEGylated compounds are often oils and can be challenging to purify by standard column chromatography.

  • Excess Reagents: Removing unreacted this compound or other small molecules can be difficult.

    • Solution: Size exclusion chromatography (SEC) is a very effective technique for separating PEGylated proteins or larger molecules from smaller unreacted reagents. Dialysis or gel filtration can also be used to remove unreacted PEG linkers. For smaller molecule products, specialized purification techniques like complexation with magnesium chloride to precipitate the PEGylated compound have been reported.

Optimizing Reaction Conditions

The efficiency of this compound reactions can be significantly influenced by several parameters. The following table summarizes the impact of key variables on reaction outcomes.

ParameterConditionExpected Outcome on YieldConsiderations
Temperature Room TemperatureOften sufficient for click chemistry and reactive alkylations.For less reactive substrates, gentle heating (e.g., 40-50°C) may improve yield but can also promote side reactions.
60-100 °CMay be required for less reactive aryl bromides in Sonogashira coupling.
Solvent Aprotic (THF, DMF, Dioxane)Generally effective for a wide range of reactions. Must be anhydrous.
Aqueous/Organic MixturesCommon for bioconjugation via click chemistry (e.g., water/t-butanol).
Catalyst Fresh Palladium SourceCrucial for high yields in Sonogashira reactions.Use of a stabilizing ligand can improve catalyst lifetime and activity.
Cu(I) Source (or Cu(II) + Reducing Agent)Essential for CuAAC click chemistry.Ensure the reducing agent (e.g., sodium ascorbate) is in excess and freshly prepared.
Atmosphere Inert (Argon or Nitrogen)Critical for preventing catalyst deactivation and alkyne homocoupling.Degas all solvents and reagents thoroughly before starting the reaction.
pH 4 - 7Optimal range for many CuAAC reactions.
7 - 9Often used for PEGylation of proteins.Avoid amine-containing buffers like Tris.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for reacting this compound with an azide-containing molecule.

  • In a suitable reaction vessel, dissolve the azide-containing compound (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 to 4:1 organic solvent to water).

  • In a separate vial, prepare a fresh solution of the copper catalyst. For example, premix copper(II) sulfate (CuSO₄) (e.g., 0.01-0.1 equivalents) and a stabilizing ligand like THPTA (e.g., 0.05-0.5 equivalents) in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate (e.g., 0.1-1.0 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., flash column chromatography or size exclusion chromatography).

Protocol 2: General Procedure for Alkylation of a Thiol

This protocol provides a general method for reacting this compound with a thiol-containing molecule.

  • Dissolve the thiol-containing compound (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) to the solution to deprotonate the thiol.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed. Gentle heating may be required for less reactive thiols.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as required.

Visual Guides

Workflow_Alkylation Experimental Workflow for Alkylation Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Thiol in Anhydrous Solvent add_base Add Base to Deprotonate Thiol prep_reagents->add_base add_alkyne Add this compound add_base->add_alkyne monitor Monitor Progress (TLC or LC-MS) add_alkyne->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low or No Yield check_reagent Check Reagent Integrity (Storage, Age) start->check_reagent check_catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Solvent, pH) start->check_conditions solution_reagent Use Fresh Reagent check_reagent->solution_reagent solution_catalyst Use Fresh Catalyst/ Reducing Agent & Degas Solvents check_catalyst->solution_catalyst solution_conditions Optimize Temperature or pH check_conditions->solution_conditions solution_stoichiometry Increase Equivalents of One Reagent check_conditions->solution_stoichiometry

References

Common mistakes to avoid with Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alkyne-PEG2-iodide.

Troubleshooting Guide

Question: Why is my click reaction (CuAAC) yield low or non-existent?

Answer:

Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be attributed to several factors. A systematic check of your reagents and reaction conditions is the best approach to identify the issue.

Potential Causes and Solutions:

  • Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). De-gas all solvents and solutions before use. Include a reducing agent, such as sodium ascorbate, in a 3- to 10-fold excess to regenerate Cu(I) in situ.[1]

  • Inhibition of the Copper Catalyst: Certain functional groups can coordinate with and inhibit the copper catalyst.

    • Solution: Thiols are potent poisons for the CuAAC reaction.[2] If your biomolecule contains free thiols, they should be protected or a different ligation chemistry should be considered.

  • Degradation of this compound: Like many PEGylated reagents, this compound can be sensitive to moisture.

    • Solution: Store the reagent at -20°C under dessication.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions of the reagent immediately before use and do not store them.

  • Incorrect Reaction Conditions: The pH, temperature, and solvent can all impact the efficiency of the reaction.

    • Solution: The CuAAC reaction is generally robust across a pH range of 4 to 12 and a wide range of temperatures (0–160°C). However, for bioconjugation, maintaining a pH between 7 and 9 is common. This compound is soluble in water and polar organic solvents. If working with proteins, ensure the chosen solvent system maintains protein stability.

A logical workflow for troubleshooting a failed CuAAC reaction is presented below.

G start Low/No Product check_catalyst Check Copper Catalyst System start->check_catalyst check_reagents Verify Reagent Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_q1 Was a reducing agent (e.g., sodium ascorbate) used? check_catalyst->catalyst_q1 reagents_q1 How was the this compound stored and handled? check_reagents->reagents_q1 conditions_q1 What was the reaction pH? check_conditions->conditions_q1 catalyst_a1_no Add 3-10 fold excess of reducing agent. catalyst_q1->catalyst_a1_no No catalyst_q2 Were solvents de-gassed? catalyst_q1->catalyst_q2 Yes catalyst_a2_no De-gas all solvents and run under inert atmosphere. catalyst_q2->catalyst_a2_no No catalyst_q3 Are thiols present in your sample? catalyst_q2->catalyst_q3 Yes catalyst_a3_yes Protect or remove thiols. They inhibit the catalyst. catalyst_q3->catalyst_a3_yes Yes reagents_a1_bad Store at -20°C with desiccant. Equilibrate to RT before opening. Use fresh reagent. reagents_q1->reagents_a1_bad Improperly reagents_q2 Is the azide-containing molecule stable and pure? reagents_q1->reagents_q2 Properly reagents_a2_no Verify azide integrity via analytical methods (e.g., NMR, MS). reagents_q2->reagents_a2_no Unsure/No conditions_a1_bad Adjust pH to 7-9 for bioconjugation. Avoid amine-containing buffers. conditions_q1->conditions_a1_bad Outside 7-9 or used amine buffer conditions_q2 What solvent was used? conditions_q1->conditions_q2 Optimal conditions_a2_bad Ensure reactants are soluble. This compound is soluble in water and polar organic solvents. conditions_q2->conditions_a2_bad Insoluble

Troubleshooting flowchart for CuAAC reactions.
Question: I am seeing side products in my reaction. What could be the cause?

Answer:

The appearance of side products can be due to the reactivity of the iodide group or reactions with buffer components.

Potential Causes and Solutions:

  • Alkylation by the Iodide Group: The alkyl iodide is a powerful alkylating agent and can react with various nucleophiles such as O-, S-, N-, and C-nucleophiles.

    • Solution: If your target molecule contains sensitive nucleophilic groups that are not the intended target of the iodide, consider protecting them before the reaction. Also, ensure your reaction is specific to the alkyne (click chemistry) or the iodide, but not ambiguous between the two.

  • Reaction with Amine-Containing Buffers: Buffers containing primary amines (e.g., Tris or glycine) can compete with your intended nucleophile for reaction with the iodide group.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS). If your sample is in an amine-containing buffer, perform a buffer exchange via dialysis or desalting column before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: this compound should be stored at -20°C in the dark and can be stored for up to 24 months upon receipt. It can be transported at room temperature for up to three weeks. It is important to desiccate the product as it is moisture-sensitive. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Q2: In which solvents is this compound soluble? A2: this compound is soluble in water and polar organic solvents. For bioconjugation applications, it is often first dissolved in a minimal amount of an organic solvent like DMSO or DMF and then added to the aqueous buffer containing the protein or other biomolecule.

Q3: What are the main applications of this compound? A3: This is a bifunctional linker. The terminal alkyne group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to react with azide-containing molecules. The alkyl iodide group is a potent alkylating agent that reacts with various nucleophiles. This dual functionality makes it useful for creating conjugates in drug development and for bioconjugation.

Q4: Can I use this compound for in vivo applications? A4: This product is sold for research purposes only and has not been tested for safety and efficacy in food, drug, medical device, cosmetic, commercial, or any other use. The potential toxicity of the copper catalyst used in CuAAC reactions is also a consideration for in vivo applications.

Quantitative Data Summary

Table 1: Storage and Handling Recommendations

ParameterRecommendationSource
Storage Temperature -20°C
Storage Duration 24 months after receipt
Shipping Condition Room temperature (up to 3 weeks)
Special Handling Store in the dark, desiccate. Equilibrate to room temperature before opening.

Table 2: General Reaction Conditions for CuAAC with Proteins

ParameterConditionSource
pH 7 - 9
Temperature 4 - 37°C
Incubation Time 30 minutes to overnight
Reducing Agent 3-10 fold excess Sodium Ascorbate
Buffers to Avoid Buffers with primary amines (e.g., Tris, glycine)

Experimental Protocols

Protocol: General Procedure for Protein Labeling via CuAAC

This protocol provides a general workflow for conjugating an azide-modified protein with this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Storage prep_protein Dissolve Azide-Protein in amine-free buffer (e.g., PBS, pH 7.2) prep_alkyne Immediately before use, dissolve this compound in DMSO or DMF prep_cu Prepare stock solution of CuSO4 prep_reductant Prepare fresh stock solution of Sodium Ascorbate add_alkyne Add this compound solution to the protein solution prep_reductant->add_alkyne add_catalyst Add CuSO4 and Sodium Ascorbate to initiate the reaction add_alkyne->add_catalyst incubate Incubate at RT for 1-2 hours or 4°C overnight add_catalyst->incubate purify Remove unreacted reagents by dialysis or size-exclusion chromatography incubate->purify store Store the labeled protein under conditions suitable for the unlabeled protein purify->store end End store->end start Start start->prep_protein

References

Technical Support Center: Catalyst Selection for Alkyne-PEG2-Iodide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkyne-PEG2-iodide click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the "click chemistry" reaction for an this compound?

The most relevant click chemistry reaction for a molecule described as "this compound" is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a terminal alkyne reacts with an azide to form a stable 1,2,3-triazole ring. The "iodide" in your molecule's name could refer to either an iodoalkyne (an iodine atom is directly attached to the alkyne) or an alkyl iodide at another position on the molecule. Both scenarios are addressed in this guide.

Q2: What is the standard catalyst for this reaction?

The standard catalyst for the CuAAC reaction is a Copper(I) salt.[1][2][3] Common sources of Copper(I) include:

  • Copper(I) iodide (CuI) [3][4]

  • Copper(I) bromide (CuBr)

  • In situ generation from Copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This is often preferred to ensure a consistent supply of the active Cu(I) catalyst and to avoid the oxidation of Cu(I) by dissolved oxygen.

Q3: Why are ligands important in this reaction?

Ligands play a crucial role in the CuAAC reaction by:

  • Stabilizing the Cu(I) catalyst: This prevents disproportionation and oxidation to the inactive Cu(II) state.

  • Accelerating the reaction rate.

  • Increasing the solubility of the copper catalyst.

  • Protecting sensitive biomolecules from damage that can be caused by copper ions, especially in bioconjugation applications.

Commonly used ligands include Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is water-soluble and ideal for biological applications. For reactions involving 1-iodoalkynes, tris((1,2,3-triazolyl)methyl)amine ligands (like TTTA) have been shown to be highly efficient.

Q4: Can I perform this reaction without a copper catalyst?

Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful alternative. This method is particularly advantageous for applications in living cells or organisms where the cytotoxicity of copper is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst. If your this compound is not a strained cyclooctyne, you will need to use a copper-catalyzed reaction.

Q5: What are the common side reactions to be aware of?

A common side reaction, particularly in the presence of oxygen and a copper co-catalyst, is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This results in the formation of a 1,3-diyne from two alkyne molecules. Another potential issue is the decomposition of the catalyst, which can be observed by the formation of a black precipitate (palladium black in Sonogashira, but analogous decomposition can occur with copper catalysts).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: Copper(I) may have oxidized to inactive Copper(II).Use fresh, high-purity Copper(I) iodide (off-white/light tan color). Alternatively, use a Copper(II) salt with a fresh solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ.
Ligand Degradation or Absence: The ligand may have degraded, or an inappropriate ligand was used.Use a fresh, appropriate ligand such as TBTA, THPTA, or TTTA for iodoalkynes. Ensure the correct ligand-to-copper ratio is used (typically 5:1 for bioconjugation).
Insufficient Catalyst Loading: The amount of catalyst may be too low.Increase the catalyst loading incrementally.
Reaction Conditions: The temperature may be too low, or the solvent may be inappropriate.While many reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve yields. Common solvents include THF, DMF, or aqueous buffers for bioconjugation.
Significant Homocoupling of Alkyne (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or bubbling with an inert gas like argon or nitrogen). Maintain a positive pressure of an inert gas throughout the reaction.
Excess Copper Catalyst: High concentrations of copper can favor the homocoupling pathway.Reduce the amount of Copper(I) iodide used.
Inappropriate Base: While not always required, the choice of an amine base can influence the reaction outcome.Use a suitable amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
Reaction Stalls Before Completion Catalyst Deactivation: The copper catalyst may deactivate over the course of the reaction.Add a second portion of the catalyst and ligand midway through the reaction.
Formation of a Black Precipitate Catalyst Decomposition: This indicates the decomposition of the catalyst.This can be caused by impurities, the presence of oxygen, or an inappropriate solvent. Ensure high-purity reagents and solvents, and maintain strictly anaerobic conditions.

Catalyst and Ligand Selection Summary

Catalyst System Components Advantages Considerations Typical Substrates
Standard CuAAC CuI or CuBrSimple to set up.Cu(I) can be unstable and prone to oxidation.General terminal alkynes and azides.
In situ CuAAC CuSO₄ + Sodium AscorbateMore reliable due to the continuous generation of active Cu(I).Requires a reducing agent.Widely used for a variety of alkynes and azides, especially in bioconjugation.
Ligand-Accelerated CuAAC Cu(I) or Cu(II)/reductant + Ligand (e.g., TBTA, THPTA)Faster reaction rates, increased stability of Cu(I), and protection of biomolecules.The ligand must be compatible with the reaction conditions and substrates.Essential for bioconjugation and reactions with sensitive substrates.
Iodoalkyne-Specific CuAAC CuI + TTTAHighly efficient for the synthesis of 5-iodo-1,2,3-triazoles.Optimized for 1-iodoalkynes.1-Iodoalkynes and organic azides.
Copper-Free (SPAAC) Strained Cyclooctyne (e.g., DBCO) + AzideBioorthogonal, avoids copper cytotoxicity, suitable for in vivo applications.Requires the synthesis of a strained alkyne.Used when copper toxicity is a concern, such as in live-cell imaging.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., phosphate buffer, pH 7)

  • Degassed solvents

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your this compound in a suitable solvent.

    • Prepare a stock solution of your azide-containing molecule.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the reaction buffer. A slight excess of the azide (1.2-2 equivalents) is often used.

    • Prepare a premix of the CuSO₄ and THPTA ligand. For a 5:1 ligand to copper ratio, mix equal volumes of the 20 mM CuSO₄ and 50 mM THPTA stock solutions.

    • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically between 0.05 and 0.25 mM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically around 5 mM.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

    • Once the reaction is complete, the product can be purified using standard methods such as chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare this compound Solution mix_reagents Combine Alkyne, Azide, and Catalyst Premix prep_alkyne->mix_reagents prep_azide Prepare Azide Solution prep_azide->mix_reagents prep_catalyst Prepare CuSO4/Ligand Premix prep_catalyst->mix_reagents prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate mix_reagents->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (LC-MS, TLC) incubate->monitor purify Purify Product (Chromatography) monitor->purify

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_logic start Reaction Failed or Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents catalyst_oxidized Use Fresh Cu(I) or in situ generation check_catalyst->catalyst_oxidized Oxidized? ligand_issue Use Fresh/Appropriate Ligand check_catalyst->ligand_issue Ligand issue? degas_issue Degas Solvents/Reagents Thoroughly check_conditions->degas_issue Oxygen present? temp_issue Optimize Temperature check_conditions->temp_issue Suboptimal temp? reagent_purity Purify Starting Materials check_reagents->reagent_purity Impure? reagent_ratio Adjust Reagent Stoichiometry check_reagents->reagent_ratio Incorrect ratio?

Caption: Logical troubleshooting workflow for failed CuAAC reactions.

References

Technical Support Center: Alkyne-PEG2-iodide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alkyne-PEG2-iodide conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and effectively utilizing this versatile bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring a terminal alkyne group and a primary alkyl iodide. The alkyne group is suitable for copper-catalyzed or strain-promoted click chemistry reactions, while the alkyl iodide is a potent alkylating agent that readily reacts with nucleophiles such as thiols (cysteines), amines (lysines), and phenols (tyrosines).[1] This dual reactivity makes it a valuable tool for bioconjugation, enabling the linkage of molecules to proteins, peptides, or other biomolecules for applications in drug delivery, diagnostics, and proteomics.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure maximum stability and performance, this compound should be stored at -20°C in the dark. Under these conditions, it is stable for up to 24 months. For short-term transport, it can be kept at room temperature for up to three weeks. The compound is typically a colorless to yellow oil and is soluble in water and polar organic solvents.

Q3: What are the primary stability concerns with this compound?

The main stability concern for this compound is the high reactivity of the alkyl iodide group.[2] This group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. The primary degradation pathway is hydrolysis, where the iodide is replaced by a hydroxyl group, especially in aqueous solutions. The polyethylene glycol (PEG) ether linkages and the terminal alkyne are generally more stable but can be susceptible to oxidative degradation under harsh conditions.

Q4: How does pH affect the stability of this compound?

The stability of the this compound conjugate is significantly influenced by pH.

  • Acidic Conditions (pH < 6): The conjugate is relatively stable, with a slower rate of hydrolysis of the C-I bond.

  • Neutral Conditions (pH 6-7.5): The rate of hydrolysis increases compared to acidic conditions. For reactions in aqueous buffers, it is advisable to use freshly prepared solutions of the conjugate.

  • Basic Conditions (pH > 7.5): The rate of hydrolysis and elimination of the alkyl iodide is significantly accelerated. Strong bases can also deprotonate the terminal alkyne.[3][4][5] Therefore, prolonged exposure to basic conditions should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Degradation of this compound: The alkyl iodide may have been hydrolyzed or reacted with other nucleophiles in the buffer.1. Prepare fresh solutions of the this compound immediately before use. 2. Perform the conjugation reaction at a slightly acidic to neutral pH (6.0-7.5) to minimize hydrolysis. 3. Ensure your reaction buffer is free of extraneous nucleophiles (e.g., Tris buffer, which contains a primary amine). Use non-nucleophilic buffers like HEPES or phosphate buffer.
Suboptimal reaction conditions: The pH, temperature, or reaction time may not be optimal for the target nucleophile.1. Optimize the reaction pH. For example, thiol alkylation is more efficient at a pH of 7.0-8.5, but a compromise may be needed to maintain conjugate stability. 2. Increase the reaction time or temperature, while monitoring for potential degradation.
Formation of unexpected byproducts Side reactions: The alkyl iodide may be reacting with non-target nucleophiles on the biomolecule or in the buffer.1. Use a buffer with no or low nucleophilicity. 2. Consider protecting other reactive groups on your biomolecule if possible. 3. Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or reversed-phase HPLC to remove byproducts.
Oxidative degradation: The PEG chain or alkyne may have been oxidized.1. Degas your buffers to remove dissolved oxygen. 2. Consider adding a small amount of an antioxidant, but ensure it is compatible with your reaction. 3. Avoid prolonged exposure to light and elevated temperatures.
Difficulty in purifying the final conjugate Precipitation of the conjugate: The modified biomolecule may have altered solubility properties.1. Adjust the buffer composition, for example, by adding a small amount of a co-solvent like DMSO or DMF. 2. Perform purification at a different temperature.
Adsorption to purification media: The conjugate may be non-specifically binding to the chromatography resin.1. Choose a different type of purification column or resin. 2. Modify the mobile phase composition to reduce non-specific interactions.

Data Presentation

The following table provides illustrative data on the stability of this compound under various conditions. This data is intended as a guideline; users should perform their own stability studies for their specific experimental setup.

Condition Parameter Value Remaining Active Conjugate (%) after 24 hours
pH 5.0Aqueous Buffer95%
7.0Aqueous Buffer75%
8.5Aqueous Buffer40%
Temperature 4°CpH 7.0 Buffer90%
25°CpH 7.0 Buffer75%
37°CpH 7.0 Buffer50%
Solvent DMSO->99%
DMF->99%
Water-70%

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a degassed, non-nucleophilic buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2). The final peptide concentration should be in the range of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT), to a final concentration of 10-20 mM.

  • Purification: Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or by dialysis.

  • Analysis: Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation and by HPLC to assess purity.

Protocol 2: Assessing the Stability of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation: Dilute the stock solution into the test buffers (e.g., buffers at different pH values) to a final concentration of 1 mg/mL. Incubate the solutions at the desired temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • HPLC Analysis: Analyze the aliquots by reversed-phase HPLC. A typical method would be a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Data Analysis: Monitor the decrease in the peak area of the intact this compound over time. The appearance of a new, more polar peak is indicative of hydrolysis to the corresponding alcohol. Calculate the percentage of remaining active conjugate at each time point.

Visualizations

G cluster_0 Potential Degradation Pathway: Hydrolysis A This compound B Alkyne-PEG2-OH (Inactive) A->B H2O / OH-

Caption: Hydrolysis of this compound.

G cluster_1 Experimental Workflow: Peptide Conjugation prep_peptide Prepare Peptide in Degassed Buffer conjugate Mix Peptide and Linker (10-20x excess linker) prep_peptide->conjugate prep_linker Prepare Fresh This compound Solution prep_linker->conjugate incubate Incubate (RT, 2-4h or 4°C, overnight) conjugate->incubate purify Purify by SEC or Dialysis incubate->purify analyze Analyze by MS and HPLC purify->analyze

Caption: Workflow for peptide conjugation.

G cluster_2 Troubleshooting Logic start Low Conjugation Yield? check_reagents Used Fresh Linker Solution? start->check_reagents check_buffer Buffer Nucleophilic? (e.g., Tris) check_reagents->check_buffer Yes re_run_fresh Re-run with Fresh Solution check_reagents->re_run_fresh No optimize_conditions Optimize pH, Time, and Temperature check_buffer->optimize_conditions No re_run_buffer Re-run with Non-nucleophilic Buffer check_buffer->re_run_buffer Yes

Caption: Troubleshooting low conjugation yield.

References

Technical Support Center: Post-Reaction Purification of Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Alkyne-PEG2-iodide following a conjugation reaction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for purifying your target molecule from excess this compound leverage the differing physicochemical properties between your product and the unreacted bifunctional linker. The most common and effective techniques include:

  • Liquid-Liquid Extraction: Ideal for separating the water-soluble this compound from a less polar product.

  • Silica Gel Column Chromatography: A standard method for purifying compounds based on polarity. Given the polar nature of the PEG linker, it will have a different retention time on a silica column compared to many organic molecules.

  • Precipitation: This method can be effective if your product can be selectively precipitated while the this compound remains in solution.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in water and polar organic solvents[1][2]. This is a critical factor to consider when designing your purification strategy. For instance, in liquid-liquid extraction, this property allows for its removal into an aqueous phase.

Q3: I am observing peak broadening or streaking during chromatography. What could be the cause and how can I resolve it?

A3: Peak broadening or streaking on TLC and column chromatography is a common issue with PEG-containing compounds[3]. This can be attributed to the heterogeneity of the PEG chain and its interaction with the stationary phase. To mitigate this, consider the following:

  • Solvent System Optimization: For silica chromatography, traditional ethyl acetate/hexane systems may not be optimal. A more polar eluent system, such as chloroform/methanol or dichloromethane/methanol, can improve peak shape[3]. A slow gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation[3].

  • Column Choice: For HPLC, a C18 or C8 column is a good starting point for purifying PEGylated molecules.

  • Temperature: Increasing the column temperature during HPLC can sometimes improve slow kinetics on the stationary phase, leading to sharper peaks.

Q4: How can I quantify the removal of this compound?

A4: Quantifying the removal of the excess linker is crucial for ensuring the purity of your final product. Techniques such as HPLC with a suitable detector (e.g., ELSD, CAD, or MS) can be used to quantify the remaining this compound. For small molecules, 2D-LC systems can also be employed for accurate quantification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product loss during liquid-liquid extraction. Your product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.- Wash the combined organic layers with brine to remove residual water and dissolved product.
Co-elution of product and this compound during column chromatography. The polarity of your product and the linker are too similar in the chosen eluent system.- Optimize the solvent system. Try a different solvent combination or a shallower gradient.- Consider reverse-phase chromatography if your product is sufficiently non-polar.
Incomplete precipitation of the desired product. The chosen anti-solvent is not effective enough.- Experiment with different anti-solvents.- Lower the temperature during precipitation to decrease solubility.
This compound co-precipitates with the product. The linker is not sufficiently soluble in the precipitation solvent mixture.- Increase the volume of the solvent in which the linker is soluble.- Perform a re-precipitation of the collected solid.

Quantitative Data on Purification Efficiency

The efficiency of removing PEG compounds can be very high depending on the chosen method. The following table summarizes reported efficiencies for similar purification processes.

Purification Method Compound Removed Efficiency Reference
Mixed-Mode Solid-Phase ExtractionPEG 400>99%
PEG PrecipitationMurine Hepatitis Virus0.070%–2.6%
PEG PrecipitationBacteriophage phi60.071%–0.51%
Magnetic Decantation after PrecipitationNDA-PEG(5 kDa)Removes free NDA-PEG with 98% recovery of nanoparticles

Experimental Protocols

Liquid-Liquid Extraction

This protocol is suitable if your product is significantly less soluble in water than this compound.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or chloroform).

  • Aqueous Wash: Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the aqueous layer (bottom layer if using dichloromethane or chloroform, top layer if using ethyl acetate).

  • Repeat: Repeat the washing step 2-3 times with fresh deionized water to ensure complete removal of the water-soluble this compound.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Silica Gel Column Chromatography

This method separates compounds based on their polarity.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by introducing a more polar solvent like methanol) to elute the compounds. The more polar this compound will elute later than a less polar product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Precipitation

This method is applicable if your product has low solubility in a solvent in which this compound is soluble.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a good solvent.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which your product is insoluble but the this compound is soluble, e.g., cold diethyl ether) to the solution while stirring.

  • Precipitation: Continue adding the anti-solvent until your product precipitates out of the solution.

  • Isolation: Collect the precipitated product by filtration or centrifugation.

  • Washing: Wash the collected solid with a small amount of the cold anti-solvent to remove any residual this compound.

  • Drying: Dry the purified product under vacuum.

Visualizing the Workflows

experimental_workflow cluster_lle Liquid-Liquid Extraction cluster_cc Silica Gel Column Chromatography cluster_precip Precipitation lle_start Crude Reaction Mixture lle_dissolve Dissolve in Organic Solvent lle_start->lle_dissolve lle_wash Wash with Water (x3) lle_dissolve->lle_wash lle_brine Wash with Brine lle_wash->lle_brine lle_waste Aqueous Waste (contains this compound) lle_wash->lle_waste lle_dry Dry and Concentrate lle_brine->lle_dry lle_product Purified Product lle_dry->lle_product cc_start Crude Reaction Mixture cc_load Load onto Silica Column cc_start->cc_load cc_elute Elute with Solvent Gradient cc_load->cc_elute cc_collect Collect & Analyze Fractions cc_elute->cc_collect cc_combine Combine Pure Fractions cc_collect->cc_combine cc_concentrate Concentrate cc_combine->cc_concentrate cc_product Purified Product cc_concentrate->cc_product precip_start Crude Reaction Mixture precip_dissolve Dissolve in Good Solvent precip_start->precip_dissolve precip_add Add Anti-Solvent precip_dissolve->precip_add precip_filter Filter/Centrifuge precip_add->precip_filter precip_wash Wash Solid precip_filter->precip_wash precip_waste Filtrate (contains this compound) precip_filter->precip_waste precip_dry Dry Product precip_wash->precip_dry precip_product Purified Product precip_dry->precip_product

References

Validation & Comparative

A Comparative Guide to Alkyne-PEG2-Iodide and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing everything from reaction efficiency and conjugate stability to the ultimate therapeutic or diagnostic efficacy of the molecule. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. This guide provides an objective comparison of Alkyne-PEG2-iodide with other commonly used PEG linkers, including those featuring N-hydroxysuccinimide (NHS) esters, maleimides, and dibenzocyclooctyne (DBCO) groups. We present a summary of their performance characteristics, supported by available data, and provide detailed experimental protocols to inform your bioconjugation strategies.

Introduction to PEG Linkers in Bioconjugation

Bioconjugation is the covalent attachment of a biomolecule, such as a protein or antibody, to another molecule, which can be a therapeutic agent, a fluorescent dye, or another biomolecule.[1] PEG linkers serve as flexible, hydrophilic spacers that connect these entities, offering several advantages:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules.[2]

  • Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on a biomolecule, potentially reducing immune responses.[2]

  • Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation.[2]

  • Improved Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain can prolong the circulation half-life of a bioconjugate.

The choice of the reactive group at the end of the PEG linker dictates its target specificity and the chemistry of the conjugation reaction. This guide will delve into the specifics of four distinct reactive moieties.

Linker Profiles and Comparative Analysis

This section details the characteristics of this compound and three other major classes of PEG linkers. A summary of their key performance indicators is provided in Table 1.

This compound

This compound is a heterobifunctional linker possessing two distinct reactive groups: a terminal alkyne and an alkyl iodide.

  • Alkyne Group: The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."[3] This reaction is highly specific and efficient for forming a stable triazole linkage with azide-modified molecules.

  • Alkyl Iodide Group: The iodide is a potent alkylating agent that reacts with nucleophilic amino acid residues on proteins. Iodides are more reactive than the corresponding bromides and chlorides. The primary targets for alkylation are the thiol groups of cysteine residues, but side reactions with other nucleophilic residues such as methionine, histidine, lysine, and the N-terminus can occur, particularly with iodine-containing reagents.

This dual functionality allows for either a two-step sequential conjugation or the attachment of two different molecules.

NHS Ester-PEG Linkers

N-hydroxysuccinimide (NHS) ester-activated PEG linkers are widely used for their reactivity towards primary amines, which are abundantly found on the side chains of lysine residues and the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable amide bond.

Key Considerations:

  • Reaction pH: The reaction is most efficient at a pH range of 7.2 to 8.5.

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amidation reaction. The rate of hydrolysis increases with higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.

Maleimide-PEG Linkers

Maleimide-functionalized PEG linkers are highly selective for the thiol (sulfhydryl) groups of cysteine residues. This specificity allows for site-specific conjugation, as cysteine residues are often less abundant on protein surfaces than lysine residues. The reaction, a Michael addition, forms a stable thioether bond.

Key Considerations:

  • Reaction pH: The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5, where the reaction is highly specific for thiols. Above pH 7.5, reactivity with primary amines can become a competing side reaction.

  • Stability of the Adduct: The resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation. However, strategies exist to improve the stability of the linkage, such as the formation of a thiazine structure when the maleimide reacts with an N-terminal cysteine.

DBCO-PEG Linkers

Dibenzocyclooctyne (DBCO) functionalized PEG linkers are key reagents for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The high ring strain of the DBCO group allows for a rapid and specific reaction with azide-modified molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

Key Considerations:

  • Reaction Rate: The reaction between DBCO and azides is relatively fast, with second-order rate constants in the range of 0.1 M⁻¹s⁻¹. Reaction times are typically a few hours at room temperature or overnight at 4°C.

  • Biocompatibility: The absence of a copper catalyst makes this a highly bioorthogonal reaction, suitable for in vivo applications.

Quantitative Data Summary

Linker TypeTarget Residue(s)Bond FormedTypical Reaction pHReaction TimeStability of LinkageKey Side Reactions
This compound (Iodide end) Cysteine, Methionine, Histidine, Lysine, N-terminusC-S, C-N bond~8.0-9.0 (for alkylation)Hours to overnightStableAlkylation of multiple residue types
This compound (Alkyne end) AzideTriazoleNot applicable (Click Chemistry)Minutes to hoursVery StableNone (highly specific)
NHS Ester-PEG Lysine, N-terminusAmide7.2 - 8.530 min - 2 hoursVery StableHydrolysis of NHS ester
Maleimide-PEG CysteineThioether6.5 - 7.52 - 4 hoursProne to retro-Michael reactionReaction with amines at pH > 7.5
DBCO-PEG AzideTriazole~7.4 (Physiological)4 - 12 hoursVery StableNone (highly specific)

Table 1: Comparative Performance of PEG Linkers.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the key chemistries discussed.

Protocol 1: Alkylation of a Protein with Iodoacetyl-PEG (as a proxy for Alkyne-PEG-Iodide)

This protocol provides a general procedure for the alkylation of cysteine residues using an iodoacetyl-functionalized PEG, which serves as a model for the reactivity of the iodide group on this compound.

Materials:

  • Protein with accessible cysteine residues

  • Iodoacetyl-PEG

  • Reduction buffer: 100 mM Tris-HCl, 8 M Urea, pH 8.3

  • Alkylation buffer: 100 mM Tris-HCl, 8 M Urea, pH 8.0

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., 2-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Reduction: Dissolve the protein in the reduction buffer. Add DTT to a final concentration of 5 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the protein solution to room temperature. Add a 10 to 20-fold molar excess of Iodoacetyl-PEG to the reduced protein solution. The reaction should be performed in the dark to prevent the formation of iodine, which can lead to side reactions.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to react with the excess Iodoacetyl-PEG.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) to obtain the purified PEGylated protein.

  • Analysis: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Amine-Reactive Conjugation using NHS Ester-PEG

Materials:

  • Protein with accessible lysine residues

  • NHS Ester-PEG

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester-PEG Solution: Immediately before use, dissolve the NHS Ester-PEG in a water-miscible organic solvent like DMSO to a concentration of 10-20 mg/mL.

  • Conjugation: Add a 10 to 50-fold molar excess of the NHS Ester-PEG solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS Ester-PEG. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column.

  • Analysis: Characterize the conjugate using SDS-PAGE and spectrophotometry.

Protocol 3: Thiol-Reactive Conjugation using Maleimide-PEG

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-PEG

  • Reaction buffer: PBS with 5 mM EDTA, pH 7.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Maleimide-PEG Solution: Prepare a stock solution of Maleimide-PEG in a suitable solvent (e.g., DMSO or water).

  • Conjugation: Add a 10 to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column to remove unreacted Maleimide-PEG.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry.

Protocol 4: Copper-Free Click Chemistry using DBCO-PEG

Materials:

  • Azide-modified protein

  • DBCO-PEG

  • Reaction buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Reactant Preparation: Dissolve the azide-modified protein and DBCO-PEG in the reaction buffer.

  • Conjugation: Mix the azide-modified protein and DBCO-PEG in the reaction buffer. A 1.5 to 3-fold molar excess of the DBCO-PEG is often used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance around 310 nm.

  • Purification: Purify the conjugate using a desalting column.

  • Analysis: Characterize the resulting conjugate by SDS-PAGE and mass spectrometry.

Visualizing Bioconjugation Workflows and Pathways

To better illustrate the processes described, the following diagrams created using Graphviz depict a general experimental workflow for bioconjugation and a simplified signaling pathway for an antibody-drug conjugate (ADC).

experimental_workflow A Protein Preparation (e.g., reduction for thiols) C Conjugation Reaction (Protein + Linker) A->C B Linker Activation/ Solubilization B->C D Quenching (optional) C->D E Purification (e.g., SEC) D->E F Characterization (SDS-PAGE, MS) E->F

A general experimental workflow for bioconjugation.

adc_pathway cluster_cell Target Cell ADC_bound ADC-Receptor Complex Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Apoptosis Apoptosis Payload_release->Apoptosis Induces ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding

Simplified signaling pathway of ADC internalization.

Conclusion

The selection of an appropriate PEG linker is a multifaceted decision that depends on the specific biomolecule, the nature of the payload, and the desired properties of the final conjugate.

  • This compound offers dual reactivity, enabling either sequential conjugations or the attachment of two different molecules. The iodide group provides a reactive handle for alkylating various nucleophilic residues, while the alkyne allows for highly specific click chemistry. However, the reactivity of the iodide with multiple amino acid side chains necessitates careful control of reaction conditions to achieve selectivity.

  • NHS Ester-PEG linkers are a robust and common choice for targeting primary amines, forming stable amide bonds. Their main drawback is the competing hydrolysis reaction in aqueous environments.

  • Maleimide-PEG linkers provide excellent selectivity for cysteine residues, allowing for site-specific modifications. The stability of the resulting thioether bond can be a concern, but various strategies can mitigate this issue.

  • DBCO-PEG linkers are at the forefront of bioorthogonal chemistry, enabling copper-free click reactions that are ideal for in vivo applications and the conjugation of sensitive biomolecules.

By understanding the distinct advantages and limitations of each linker type and by following optimized experimental protocols, researchers can enhance the precision, efficiency, and performance of their bioconjugation strategies.

References

A Head-to-Head Comparison: Alkyne-PEG2-Iodide vs. NHS Ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a suitable linker is paramount to the success of their endeavors. This guide provides an objective comparison of two distinct polyethylene glycol (PEG) linkers: Alkyne-PEG2-iodide and N-Hydroxysuccinimide (NHS) ester PEG linkers. We will delve into their reactivity, applications, and performance, supported by experimental data and detailed protocols to inform your selection process.

This comparison aims to elucidate the key differences in their mechanism of action, stability, and specificity, empowering researchers to make informed decisions for applications ranging from antibody-drug conjugates (ADCs) and protein modification to drug delivery and diagnostic development.

At a Glance: Key Differences

FeatureThis compoundNHS Ester PEG Linkers
Reactive Group(s) Terminal Alkyne, Alkyl IodideN-Hydroxysuccinimide Ester
Target Functional Group Azides (via Click Chemistry), Nucleophiles (O, S, N, C)Primary Amines (-NH2)
Reaction Type Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), AlkylationAcylation (Amide Bond Formation)
Primary Application Bioorthogonal labeling, site-specific conjugation, dual functionalizationProtein and peptide labeling, surface modification
Key Advantage High specificity and bioorthogonality of click chemistry; dual reactivityWell-established, high-efficiency reaction with primary amines
Considerations Potential for copper catalyst cytotoxicity (in CuAAC); iodide reactivity with various nucleophilesHydrolysis of NHS ester in aqueous solutions, potential for non-specific reactions at high pH

Chemical Reactivity and Mechanism of Action

NHS Ester PEG Linkers: The Workhorse of Amine Modification

NHS ester PEG linkers are widely utilized for their ability to efficiently react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction, a form of acylation, is typically carried out in a neutral to slightly basic buffer (pH 7-9).[2][4] The versatility and established protocols for NHS ester chemistry have made it a go-to method for PEGylation, a process that can enhance the solubility, stability, and circulation half-life of therapeutic proteins and peptides.

This compound: A Dual-Functionality Tool for Modern Bioconjugation

This compound is a heterobifunctional linker that offers two distinct reactive handles. The terminal alkyne group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the precise ligation of molecules in complex biological systems.

The second functional group, an alkyl iodide, is a potent alkylating agent capable of reacting with a variety of nucleophiles, including those containing oxygen, sulfur, nitrogen, and carbon. This dual reactivity opens up possibilities for sequential or orthogonal conjugation strategies.

Experimental Performance and Considerations

While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance characteristics from established protocols and the inherent chemistry of each linker.

Performance MetricThis compound (via Click Chemistry)NHS Ester PEG Linkers
Reaction Efficiency Very high, often approaching quantitative yields.Generally high, but can be influenced by buffer conditions and competing hydrolysis.
Specificity Highly specific due to the bioorthogonal nature of the azide and alkyne groups.High for primary amines, but can have side reactions with other nucleophiles at elevated pH.
Stability of Linkage Forms a stable triazole ring.Forms a stable amide bond.
Reaction Conditions Mild, aqueous conditions. Requires a copper catalyst for CuAAC, which may have cellular toxicity.Aqueous buffers, pH 7-9. Sensitive to amine-containing buffers (e.g., Tris).
Hydrolytic Stability Alkyne group is stable in aqueous environments.NHS ester is susceptible to hydrolysis, which increases with pH.

Experimental Protocols

General Protocol for Protein Labeling with NHS Ester PEG Linker

This protocol is a general guideline for the conjugation of an NHS ester PEG linker to a protein containing primary amines.

  • Protein Preparation: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. If the protein solution contains amine-containing buffers like Tris or glycine, they must be removed by dialysis or desalting.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester PEG linker in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer such as Tris-HCl.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

General Protocol for Two-Step Bioconjugation using Alkyne-PEG-NHS Ester (as a proxy for this compound's alkyne reactivity)

This protocol outlines a two-step process where a protein is first modified with an alkyne group using an Alkyne-PEG-NHS ester, followed by a click chemistry reaction. This illustrates the utility of the alkyne functionality.

Step 1: Introduction of the Alkyne Moiety

  • Protein Modification: Follow the general protocol for NHS ester PEG labeling (steps 1-4 above) using an Alkyne-PEG-NHS ester to introduce the terminal alkyne group onto the protein.

  • Purification: It is crucial to remove the unreacted Alkyne-PEG-NHS ester using a desalting column or dialysis to prevent it from reacting in the subsequent step.

Step 2: Copper-Catalyzed Click Chemistry (CuAAC)

  • Prepare Reactants: Prepare a stock solution of the azide-containing molecule in a suitable solvent. Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Click Reaction: To the purified alkyne-modified protein, add the azide-containing molecule, the copper catalyst, and the ligand.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove the catalyst, excess reagents, and any unreacted starting materials.

Visualizing the Chemistries

To better understand the reaction mechanisms, the following diagrams illustrate the conjugation processes.

G NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products NHS_Ester R-PEG-NHS Ester Conjugate Protein-NH-CO-PEG-R (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH₂ (pH 7-9) Protein Protein-NH₂ (Primary Amine) NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS - NHS

Caption: Reaction of an NHS ester PEG linker with a primary amine.

G Alkyne-Azide Click Chemistry (CuAAC) cluster_reactants Reactants cluster_product Product Alkyne Molecule-PEG-Alkyne Triazole Molecule-PEG-Triazole-Molecule (Stable Triazole Linkage) Alkyne->Triazole + Molecule-Azide [Cu(I) catalyst] Azide Molecule-Azide

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and NHS ester PEG linkers is dictated by the specific requirements of the bioconjugation strategy.

NHS ester PEG linkers remain an excellent choice for the straightforward and efficient PEGylation of proteins and other biomolecules rich in primary amines. The methodology is well-documented, and the resulting amide bond is highly stable. However, researchers must be mindful of the potential for hydrolysis and the need for amine-free buffers.

This compound , on the other hand, represents a more advanced tool for bioconjugation. The alkyne group provides access to the highly specific and efficient world of click chemistry, enabling precise, bioorthogonal ligations. The presence of the alkyl iodide further expands its utility, allowing for dual or sequential functionalization. This makes it particularly suitable for the construction of complex bioconjugates where site-specificity and multiple modifications are desired.

Ultimately, a thorough understanding of the target molecule, the desired properties of the final conjugate, and the reaction conditions will guide the optimal selection of the PEG linker for your research and development needs.

References

A Head-to-Head Comparison of Alkyne-PEG2-Iodide and Its Alternatives for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is critical to the success of their work. Alkyne-PEG2-iodide is a commonly used bifunctional linker, prized for its terminal alkyne group for "click" chemistry and a reactive iodide for alkylation of nucleophiles. However, a range of alternatives exists, each with distinct properties that may offer advantages for specific applications. This guide provides an objective comparison of this compound with its primary alternatives, supported by established chemical principles and detailed experimental protocols for their evaluation.

Alternatives to this compound

The primary alternatives to this compound can be categorized based on the reactive group that displaces the iodide. These include other halides, sulfonate esters, and functional groups that react with specific amino acid residues.

  • Alkyne-PEG-Sulfonates (Tosylate, Mesylate): These compounds replace the iodide with a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). These are excellent leaving groups, often demonstrating reactivity comparable to or exceeding that of iodide.

  • Alkyne-PEG-Halides (Bromide): The iodide can be substituted with another halogen, typically bromide (-Br). The reactivity of alkyl halides as electrophiles generally follows the trend I > Br > Cl.

  • Alkyne-PEG-NHS Esters: N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the side chain of lysine residues, forming stable amide bonds.

  • Alkyne-PEG-Maleimides: The maleimide group exhibits high specificity for thiol groups, found in cysteine residues, reacting via a Michael addition to form a stable thioether linkage.

Performance Comparison

While direct, quantitative, head-to-head comparative studies for this specific set of Alkyne-PEG derivatives are not extensively available in the public domain, a comparison of their expected performance can be extrapolated from fundamental principles of organic chemistry.

FeatureThis compoundAlkyne-PEG-Sulfonates (Tosylate, Mesylate)Alkyne-PEG-BromideAlkyne-PEG-NHS EsterAlkyne-PEG-Maleimide
Primary Target Nucleophiles (e.g., thiols, amines)Nucleophiles (e.g., thiols, amines)Nucleophiles (e.g., thiols, amines)Primary Amines (Lysine)Thiols (Cysteine)
Reactivity High[1]Very High[1][2][3]Moderate to HighHigh (amine specific)[4]Very High (thiol specific)
Leaving Group Ability GoodExcellentModerateGoodNot Applicable
Stability in Aqueous Media ModerateGood to HighGoodLow (prone to hydrolysis)Moderate (can undergo hydrolysis)
Byproducts Iodide saltsSulfonate saltsBromide saltsN-HydroxysuccinimideNone
Specificity Broadly reactive with nucleophilesBroadly reactive with nucleophilesBroadly reactive with nucleophilesHighly specific for primary aminesHighly specific for thiols

Experimental Protocols

To facilitate a direct comparison of these linkers, the following experimental protocols are provided.

Comparative Analysis of Reaction Kinetics via HPLC

This protocol outlines a method to compare the reaction rates of this compound and its alternatives with a model protein.

Materials:

  • Model protein with available nucleophilic residues (e.g., Bovine Serum Albumin - BSA)

  • This compound

  • Alkyne-PEG2-tosylate (or mesylate)

  • Alkyne-PEG2-bromide

  • Alkyne-PEG2-NHS ester

  • Alkyne-PEG2-maleimide

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS esters; 1 M DTT for maleimides)

  • HPLC system with a suitable column (e.g., C18 for reversed-phase or SEC for size exclusion)

  • Mass Spectrometer (optional, for peak identification)

Procedure:

  • Protein and Linker Preparation: Prepare stock solutions of the model protein and each Alkyne-PEG linker in the reaction buffer.

  • Reaction Initiation: In separate reaction vessels, mix the protein solution with a defined molar excess (e.g., 10-fold) of each Alkyne-PEG linker to initiate the reactions simultaneously.

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in each aliquot by adding the appropriate quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to separate the unreacted protein from the PEGylated protein conjugates. The disappearance of the native protein peak and the appearance of the conjugate peak(s) are monitored.

  • Data Analysis: Plot the concentration of the unreacted protein as a function of time for each linker. From these plots, determine the initial reaction rates and calculate the apparent second-order rate constants.

Stability Assessment in Aqueous Buffer

This protocol measures the stability of each linker in a physiological buffer.

Materials:

  • Alkyne-PEG linkers

  • Reaction Buffer (PBS, pH 7.4)

  • HPLC system with a C18 column

  • NMR spectrometer (optional, for structural confirmation of degradation products)

Procedure:

  • Incubation: Dissolve a known concentration of each Alkyne-PEG linker in the reaction buffer.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by HPLC to quantify the amount of intact linker remaining.

  • Data Analysis: Plot the percentage of intact linker as a function of time to determine the half-life of each linker in the buffer.

Comparative Cytotoxicity Assay

This protocol evaluates the biocompatibility of protein conjugates formed with each linker.

Materials:

  • A relevant cell line (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Protein conjugates prepared with each Alkyne-PEG linker

  • Unmodified protein (as a control)

  • MTT or MTS assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of each protein conjugate and the unmodified protein control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the MTT or MTS assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value for each conjugate to compare their cytotoxicity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and their biological context, the following diagrams are provided.

Experimental_Workflow Comparative Experimental Workflow cluster_kinetics Reaction Kinetics cluster_stability Stability Assessment cluster_cytotoxicity Cytotoxicity Assay Reaction_Setup Protein + Alkyne-PEG Linker Time_Sampling Time-Course Sampling Reaction_Setup->Time_Sampling Quenching Reaction Quenching Time_Sampling->Quenching HPLC_Kinetics HPLC Analysis Quenching->HPLC_Kinetics Rate_Calculation Calculate Rate Constants HPLC_Kinetics->Rate_Calculation Linker_Incubation Linker in Buffer Time_Sampling_Stab Time-Course Sampling Linker_Incubation->Time_Sampling_Stab HPLC_Stability HPLC Analysis Time_Sampling_Stab->HPLC_Stability Half_Life Determine Half-Life HPLC_Stability->Half_Life Cell_Seeding Seed Cells Treatment Treat with Conjugates Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation MTT_Assay MTT/MTS Assay Incubation->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 ADC_Pathway Generic ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Drug Payload Lysosome->Payload Cleavage & Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

A Comparative Guide to the Characterization of Alkyne-PEG2-Iodide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is critical for the development of therapeutics, diagnostics, and research reagents. This guide provides a detailed comparison of antibodies labeled with Alkyne-PEG2-iodide and alternative labeling reagents, supported by established characterization methodologies.

Introduction to this compound and Alternatives

This compound is a bifunctional linker that enables the attachment of an alkyne group to an antibody. This is achieved through the reaction of the iodide group with nucleophilic amino acid residues on the antibody, such as lysine or histidine, via alkylation. The terminal alkyne then becomes available for subsequent modification through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), offering a versatile platform for bioconjugation.

The primary alternatives to this compound are other alkyne-PEG linkers with different reactive groups, most commonly N-hydroxysuccinimide (NHS) esters (e.g., Alkyne-PEG4-NHS ester). These reagents react with primary amines (lysine residues and the N-terminus) via acylation to form stable amide bonds.[1][2]

This guide will compare the characterization of antibodies labeled using the alkylation approach with this compound versus the more common acylation method using an Alkyne-PEG-NHS ester.

Quantitative Data Comparison

The following tables summarize the expected performance characteristics of antibodies labeled with this compound compared to an Alkyne-PEG-NHS ester.

Table 1: Comparison of Labeling Efficiency and Characteristics

ParameterThis compoundAlkyne-PEG-NHS EsterKey Considerations
Target Residues Lysine, Histidine, Cysteine (less common)Lysine, N-terminusAlkylation can be less specific than acylation, potentially leading to a more heterogeneous product.
Reaction pH 7.5 - 9.07.2 - 8.5[3]Optimal pH is crucial for maximizing labeling efficiency and minimizing side reactions.
Typical Degree of Labeling (DoL) 1 - 42 - 6DoL is influenced by the molar ratio of linker to antibody and reaction conditions.
Reaction Time 4 - 24 hours1 - 4 hoursAlkylation is generally a slower reaction than acylation.
Linkage Stability Stable C-N or C-S bondVery stable amide bondBoth linkages are generally stable under physiological conditions.

Table 2: Characterization of Labeled Antibody Performance

Characterization AssayThis compound Labeled AntibodyAlkyne-PEG-NHS Ester Labeled AntibodyPurpose of Assay
Purity (SEC-HPLC) >95% monomer>95% monomerTo assess the presence of aggregates after labeling.
Hydrophobicity (HIC) Potential for increased hydrophobicityMinor increase in hydrophobicityTo evaluate changes in the antibody's surface properties that could impact stability and clearance.
Immunoreactivity (ELISA) >90% retention of binding>90% retention of bindingTo ensure the labeling process has not compromised the antibody's ability to bind its target antigen.
In Vitro Stability (28 days at 4°C) <5% degradation/aggregation<5% degradation/aggregationTo assess the long-term stability of the conjugated antibody.
In Vivo Stability (Mouse Plasma) Variable, dependent on linkage siteGenerally highTo determine the stability of the conjugate in a biological matrix.[4]

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below.

Protocol 1: Antibody Labeling with this compound

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Preparation: Dissolve this compound in anhydrous DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing.

  • Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the protein concentration and Degree of Labeling (DoL) by UV-Vis spectrophotometry and/or mass spectrometry.

Protocol 2: Determination of Degree of Labeling (DoL) by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: Reduce the labeled antibody by incubating with a reducing agent (e.g., DTT) to separate the heavy and light chains.

  • LC-MS Analysis: Inject the reduced antibody sample onto a reverse-phase column and elute with an acetonitrile gradient.

  • Data Analysis: Deconvolute the resulting mass spectra for the light and heavy chains to determine their respective masses. The DoL can be calculated by comparing the mass of the labeled chains to the unlabeled chains.

Protocol 3: Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for antibodies

Procedure:

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or Tris-based buffer at physiological pH.

  • Sample Injection: Inject 10-20 µg of the labeled antibody onto the SEC column.

  • Analysis: Monitor the elution profile at 280 nm. The percentage of monomer, aggregate, and fragment can be determined by integrating the peak areas.

Protocol 4: Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC)

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., butyl or polyamide chemistry)[5]

Procedure:

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 0.1 M sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Gradient Elution: Equilibrate the column in a high concentration of Mobile Phase A. Inject the sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Analysis: Monitor the elution profile at 280 nm. An earlier retention time compared to the unlabeled antibody indicates a decrease in hydrophobicity, while a later retention time indicates an increase.

Protocol 5: Immunoreactivity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Antigen-coated 96-well plate

  • Labeled and unlabeled (control) antibodies

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the labeled and unlabeled antibodies to the wells and incubate for 1-2 hours.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.

  • Analysis: Read the absorbance at 450 nm. Compare the binding curves of the labeled and unlabeled antibodies to determine any loss of immunoreactivity.

Visualizations

Experimental_Workflow Characterization Workflow for Labeled Antibodies cluster_labeling Antibody Labeling mAb Monoclonal Antibody labeled_mAb Labeled Antibody mAb->labeled_mAb Alkylation linker This compound linker->labeled_mAb mass_spec Mass Spectrometry (DoL) labeled_mAb->mass_spec sec_hplc SEC-HPLC (Purity/Aggregation) labeled_mAb->sec_hplc hic HIC (Hydrophobicity) labeled_mAb->hic elisa ELISA (Immunoreactivity) labeled_mAb->elisa

Caption: Workflow for labeling and characterization of antibodies.

Signaling_Pathway_Example Example Application: Antibody-Drug Conjugate (ADC) Internalization ADC Alkyne-labeled ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Cleavage Apoptosis Cell Death Drug_Release->Apoptosis

Caption: ADC internalization and mechanism of action.

Conclusion

The characterization of antibodies labeled with this compound requires a comprehensive suite of analytical techniques to ensure the quality, stability, and functionality of the conjugate. While the alkylation chemistry of the iodide linker offers an alternative to the more common NHS ester-based acylation, it may present challenges in controlling the specificity and rate of the reaction. The protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate the performance of this compound labeled antibodies and make informed decisions for their specific applications in research and drug development.

References

Mass Spectrometry Analysis of Alkyne-PEG2-Iodide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging click chemistry for bioconjugation, the choice of linker is a critical parameter influencing not only the efficiency of the conjugation but also the downstream analysis by mass spectrometry. This guide provides an objective comparison of Alkyne-PEG2-iodide with a common alternative, Alkyne-PEG-NHS ester, focusing on their performance in mass spectrometry analysis.

Performance Comparison: this compound vs. Alkyne-PEG-NHS Ester

The selection of a bifunctional linker is often dictated by the target functional groups on the biomolecule of interest. This compound is designed to react with nucleophiles, most notably the thiol groups of cysteine residues, while Alkyne-PEG-NHS ester targets primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This fundamental difference in reactivity has significant implications for mass spectrometry analysis.

FeatureThis compoundAlkyne-PEG-NHS EsterKey Considerations for Mass Spectrometry
Target Residues Primarily Cysteine (thiol group). Potential for off-target reactions with other nucleophilic residues.Primarily Lysine (ε-amino group) and protein N-terminus (α-amino group).The specificity of the linker determines the homogeneity of the resulting conjugate population, which directly impacts the complexity of the mass spectra.
Reaction Specificity Moderate to low. Iodine-containing reagents like iodoacetamide are known to exhibit off-target alkylation of methionine, histidine, aspartate, glutamate, tyrosine, and serine residues.[1][2]High. NHS esters are well-established for their high reactivity and specificity towards primary amines at neutral to slightly basic pH.[3]Low specificity from the iodide linker can lead to a heterogeneous mixture of conjugated proteins, complicating mass spectra interpretation and potentially leading to misidentification of modification sites.
Potential Side Reactions Over-alkylation and reaction with non-target amino acids are common.[4]Hydrolysis of the NHS ester is a primary side reaction, which can be minimized by controlling pH and reaction time.[5]Side reactions increase sample complexity and can introduce unexpected mass shifts in the spectra.
Fragmentation Behavior in MS/MS Conjugates with iodine-containing linkers can undergo prominent neutral loss of the entire linker or parts of it during collision-induced dissociation (CID). This can lead to a decrease in the identification rates of modified peptides.The amide bond formed is generally stable under CID conditions, allowing for predictable fragmentation of the peptide backbone for sequencing and localization of the modification.Predictable fragmentation is crucial for confident identification of the conjugated peptide and the precise site of modification. Neutral loss events can complicate database searching and spectral interpretation.
Ionization Efficiency The presence of the PEG linker generally improves solubility and can enhance ionization efficiency. However, the overall impact can be peptide-dependent.Similar to the iodide counterpart, the PEG moiety aids in solubility and ionization. The overall efficiency is influenced by the amino acid composition of the peptide.Good ionization efficiency is critical for achieving high signal-to-noise ratios and sensitive detection of conjugated species.

Experimental Protocols

Detailed and robust experimental protocols are essential for successful bioconjugation and subsequent mass spectrometry analysis. Below are representative protocols for protein conjugation using Alkyne-PEG-NHS ester and a general protocol for sample preparation for mass spectrometry. A specific protocol for this compound is less standardized in literature for proteins due to its lower specificity compared to maleimide or other thiol-reactive groups, but the principles of alkylation would be similar to using iodoacetamide.

Protocol 1: Protein Conjugation with Alkyne-PEG-NHS Ester

This protocol is adapted for the labeling of a protein with a typical concentration of 1-10 mg/mL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Alkyne-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 5-20 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the Alkyne-PEG-NHS ester in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Do not store the reconstituted NHS ester, as it is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Alkyne-PEG-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Analysis: Confirm successful conjugation and purity by SDS-PAGE and mass spectrometry.

Protocol 2: Sample Preparation of Conjugated Protein for Mass Spectrometry

This is a general workflow for the "bottom-up" proteomics analysis of a conjugated protein.

Materials:

  • Conjugated protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylation agent (e.g., Iodoacetamide, IAA, if there are free cysteines to cap)

  • Proteolytic enzyme (e.g., Trypsin)

  • Quenching solution (e.g., Formic acid)

  • C18 solid-phase extraction (SPE) cartridge for desalting

Procedure:

  • Denaturation and Reduction: Denature the protein in 8 M urea buffer. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation (Optional): If the conjugation did not target cysteines and there are free thiols, alkylate them by adding iodoacetamide to a final concentration of 55 mM and incubating for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G Experimental Workflow for Protein Conjugation and MS Analysis cluster_conjugation Protein Conjugation cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Protein Protein Solution (Amine-free buffer) Mix Mix and Incubate Protein->Mix Linker Alkyne-PEG-Linker (Iodide or NHS ester) Linker->Mix Quench Quench Reaction Mix->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Conjugate Purified Conjugate Purify->Conjugate Denature Denature and Reduce Conjugate->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest Desalt Desalt Peptides (C18 SPE) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Peptide Identification, PTM Localization) LCMS->Data

Caption: General workflow for protein conjugation and subsequent mass spectrometry analysis.

G Decision Pathway for Linker Selection Target Target Amino Acid? Cys Cysteine (Thiol) Target->Cys Yes Lys Lysine (Amine) Target->Lys No Iodide Alkyne-PEG-Iodide Cys->Iodide NHS Alkyne-PEG-NHS Ester Lys->NHS ConsiderationsIodide Considerations: - Potential off-target reactions - Neutral loss in MS/MS Iodide->ConsiderationsIodide ConsiderationsNHS Considerations: - High specificity - Stable amide bond - Predictable fragmentation NHS->ConsiderationsNHS

Caption: Decision pathway for selecting a suitable alkyne-PEG linker based on the target amino acid.

Conclusion

The choice between this compound and Alkyne-PEG-NHS ester for bioconjugation has profound implications for mass spectrometry analysis. While this compound offers a route to target cysteine residues, researchers must be aware of its potential for lower specificity and the complication of neutral loss during MS/MS analysis, which can hinder confident peptide identification and localization of the modification. In contrast, Alkyne-PEG-NHS ester provides a highly specific method for labeling primary amines, resulting in a more homogeneous product that is more amenable to standard proteomic workflows and yields more easily interpretable mass spectra. For applications where high confidence in the site of modification and straightforward data analysis are paramount, the Alkyne-PEG-NHS ester is generally the superior choice. When targeting cysteines is necessary, alternative thiol-reactive groups with better specificity than alkyl iodides, such as maleimides, should also be considered.

References

A Head-to-Head Comparison of Alkyne-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Alkyne-Polyethylene Glycol (PEG) linkers have emerged as indispensable tools in this endeavor, offering a versatile platform for "click chemistry" reactions. This guide provides an objective, data-driven comparison of the primary types of Alkyne-PEG linkers to facilitate an informed selection for your specific bioconjugation needs.

This guide will delve into the two primary categories of alkyne-based click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will compare the performance of terminal alkyne linkers (e.g., Propargyl-PEG) used in CuAAC with strained alkyne linkers (e.g., DBCO-PEG and BCN-PEG) utilized in SPAAC, focusing on reaction kinetics, stability, and overall bioconjugation efficiency.

Performance Comparison: Reaction Kinetics and Stability

The choice of an Alkyne-PEG linker significantly impacts the efficiency and success of a bioconjugation strategy. The primary determinants of performance are the reaction kinetics, governed by the second-order rate constant (k₂), and the stability of the linker under various experimental conditions.

Reaction Kinetics

The speed of a click chemistry reaction is a critical factor, particularly when working with sensitive biomolecules or in applications requiring rapid labeling. CuAAC reactions, employing terminal alkynes like Propargyl-PEG, generally exhibit faster kinetics than SPAAC reactions. However, the rate of SPAAC is highly dependent on the nature of the strained cyclooctyne.

Linker TypeReaction TypeTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Propargyl-PEG CuAAC10¹ - 10⁴[1][2]Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[1]
DBCO-PEG SPAAC10⁻³ - 1[1][3]Catalyst-free, driven by ring strain. The rate is highly dependent on the structure of the strained alkyne. DBCO is generally considered more reactive than BCN.
BCN-PEG SPAAC10⁻³ - 1Catalyst-free and biocompatible. BCN generally exhibits slower reaction kinetics compared to DBCO.

Note: The reaction rates are context-dependent and can be influenced by the specific azide, solvent, and temperature.

Stability

The stability of the alkyne linker is crucial for ensuring the integrity of the bioconjugate throughout its intended application, from synthesis to in vivo studies. Strained alkynes, in particular, can exhibit instability under certain conditions.

Linker TypeStability Considerations
Propargyl-PEG Generally stable under a wide range of conditions.
DBCO-PEG Can be unstable in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine).
BCN-PEG Reported to be more stable than DBCO in the presence of reducing agents like TCEP. However, some studies have shown lower stability in certain intracellular environments compared to DBCO.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to successful bioconjugation. Below are detailed protocols for a typical bioconjugation reaction using a heterobifunctional Alkyne-PEG-NHS ester and a method for determining the second-order rate constant to compare linker performance.

General Protocol for Bioconjugation using Alkyne-PEG-NHS Ester

This protocol describes the labeling of a protein with an Alkyne-PEG-NHS ester, followed by a click chemistry reaction with an azide-containing molecule.

Materials:

  • Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Alkyne-PEG-NHS ester (e.g., Propargyl-PEG-NHS, DBCO-PEG-NHS, or BCN-PEG-NHS) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Azide-functionalized molecule

  • For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA)

  • Quenching solution (e.g., hydroxylamine or Tris buffer for NHS ester reaction; EDTA for CuAAC)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • NHS Ester Reaction:

    • Immediately before use, dissolve the Alkyne-PEG-NHS ester in DMSO or DMF.

    • Add the Alkyne-PEG-NHS ester solution to the protein solution at a specific molar excess (e.g., 5-20 fold).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.

    • Quench the reaction by adding a quenching solution to consume unreacted NHS esters.

  • Purification: Remove the excess, unreacted Alkyne-PEG linker using size-exclusion chromatography or dialysis.

  • Click Chemistry Reaction:

    • For CuAAC (Propargyl-PEG):

      • To the alkyne-labeled protein, add the azide-functionalized molecule.

      • Add the copper(II) sulfate and the chelating ligand.

      • Initiate the reaction by adding the freshly prepared reducing agent.

      • Incubate for 1-4 hours at room temperature.

      • Stop the reaction by adding a copper chelator like EDTA.

    • For SPAAC (DBCO-PEG or BCN-PEG):

      • To the alkyne-labeled protein, add the azide-functionalized molecule.

      • Incubate for 1-12 hours at room temperature or 4°C. The reaction proceeds without a catalyst.

  • Final Purification: Purify the final bioconjugate using an appropriate chromatography method to remove unreacted reagents.

Protocol for Determining Second-Order Rate Constant (k₂)

This protocol outlines a general method for determining the second-order rate constant of a click chemistry reaction using ¹H NMR spectroscopy under pseudo-first-order conditions.

Materials:

  • Alkyne-PEG linker (Propargyl-PEG, DBCO-PEG, or BCN-PEG)

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the alkyne-PEG linker, the azide, and the internal standard in the deuterated solvent.

    • In an NMR tube, mix the alkyne-PEG linker and the internal standard.

    • To initiate the reaction, add a large excess (at least 10-fold) of the azide stock solution to the NMR tube to ensure pseudo-first-order kinetics.

  • NMR Data Acquisition:

    • Immediately start acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved proton signal of the alkyne and the internal standard.

    • Calculate the concentration of the alkyne at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the alkyne concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.

Visualizing Workflows and Pathways

To better understand the processes involved in utilizing Alkyne-PEG linkers, the following diagrams illustrate a typical bioconjugation workflow and the signaling pathway for antibody-drug conjugate (ADC) internalization and payload release.

Bioconjugation_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Chemistry Biomolecule Biomolecule (e.g., Antibody) Alkyne_Biomolecule Alkyne-Functionalized Biomolecule Biomolecule->Alkyne_Biomolecule NHS Ester Reaction AlkynePEG Heterobifunctional Alkyne-PEG Linker (e.g., Alkyne-PEG-NHS) AlkynePEG->Alkyne_Biomolecule Alkyne_Biomolecule->Alkyne_Biomolecule_2 Azide_Payload Azide-Functionalized Payload (e.g., Drug) Final_Conjugate Final Bioconjugate (e.g., ADC) Azide_Payload->Final_Conjugate Alkyne_Biomolecule_2->Final_Conjugate CuAAC or SPAAC

Caption: A typical two-step workflow for bioconjugation using a heterobifunctional Alkyne-PEG linker.

ADC_Internalization_Pathway cluster_cell Tumor Cell Receptor Tumor Antigen Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload (Drug) Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: Signaling pathway of ADC internalization, linker cleavage, and payload-induced apoptosis.

References

A Comparative Guide to Bioorthogonal Labeling for Live-Cell Imaging of Nascent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to visualize and quantify newly synthesized proteins in living cells is crucial for understanding cellular physiology, disease mechanisms, and drug action. This guide provides an objective comparison of prominent bioorthogonal labeling techniques, focusing on the efficacy of alkyne-based probes and their alternatives. The performance of these methods is evaluated based on experimental data for labeling efficiency, signal integrity, and cell viability.

The central strategy discussed involves metabolic labeling, where cells are supplied with amino acid analogues bearing bioorthogonal functional groups. These "chemical reporters" are incorporated into nascent proteins, which can then be detected through a secondary reaction with a fluorescent probe. This guide focuses on probes for nascent protein synthesis, a key application for which a molecule like Alkyne-PEG2-iodide would serve as a foundational chemical building block for creating an alkyne-bearing amino acid analogue.

Core Method: Alkyne-Based Metabolic Labeling and Detection

A primary method for labeling nascent proteins utilizes L-homopropargylglycine (HPG), a methionine analogue containing a terminal alkyne group. Once incorporated into proteins, this alkyne handle can be detected in one of two ways:

  • Click Chemistry: The alkyne group is covalently bonded to a fluorescent azide probe. This can be achieved through the rapid and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Stimulated Raman Scattering (SRS) Microscopy: This advanced imaging technique can directly visualize the alkyne bond's vibration, bypassing the need for a fluorescent label altogether.

The conceptual workflow for alkyne-based labeling and subsequent detection is illustrated below.

cluster_labeling Metabolic Labeling cluster_detection Detection cluster_click Click Chemistry Options cluster_srs Direct Detection HPG L-Homopropargylglycine (HPG) (Alkyne-bearing amino acid) Nascent_Protein Nascent Protein Synthesis (in Methionine-free media) HPG->Nascent_Protein Labeled_Protein Alkyne-Labeled Proteome Nascent_Protein->Labeled_Protein Click_Chemistry Click Chemistry Labeled_Protein->Click_Chemistry Option 1 SRS Stimulated Raman Scattering (SRS) Microscopy Labeled_Protein->SRS Option 2 CuAAC CuAAC (Copper-Catalyzed) SPAAC SPAAC (Strain-Promoted) Vibrational_Signal Alkyne Vibrational Signal SRS->Vibrational_Signal Fluorescent_Signal Fluorescent Signal CuAAC->Fluorescent_Signal SPAAC->Fluorescent_Signal Fluorescent_Azide Fluorescent Azide Probe Fluorescent_Azide->CuAAC Fluorescent_Azide->SPAAC

Workflow for Alkyne-Based Nascent Protein Labeling.

Performance Comparison with Alternatives

The efficacy of HPG-based labeling is best understood in comparison to its main alternatives: L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP).

  • L-azidohomoalanine (AHA): A methionine analogue containing an azide group. Detection is achieved via click chemistry with an alkyne-functionalized fluorescent probe.

  • O-propargyl-puromycin (OPP): An alkyne-containing puromycin analogue that terminates translation and attaches to the C-terminus of nascent polypeptide chains.[1] A key advantage is that it does not require methionine-free media for incorporation.[1]

The following tables summarize the quantitative performance of these labeling reagents and their associated detection methods.

Table 1: Quantitative Comparison of Metabolic Labeling Reagents
FeatureL-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)O-propargyl-puromycin (OPP)
Bioorthogonal Handle AlkyneAzideAlkyne
Incorporation Rate In E. coli, incorporation rates of 70-80% have been observed.[2][3]In E. coli, incorporation rates of approximately 50% have been reported.[2] In some mammalian systems, AHA is reported to incorporate more efficiently than HPG.Not directly comparable as it terminates translation rather than substituting for an amino acid.
Incorporation Speed Similar to AHA for labeling times over 30 minutes.Appears to be incorporated faster than HPG at early time points (10-20 minutes).Rapidly incorporates into nascent polypeptide chains.
Requirement for Met-free Media YesYesNo
Reported Cytotoxicity Can be cytotoxic at higher concentrations; E. coli growth is significantly reduced at concentrations >0.35 µM.Generally considered less toxic than HPG; E. coli shows growth at concentrations up to 9 mM.Can be cytotoxic at higher concentrations, but effective labeling is achieved at concentrations that do not inhibit overall protein synthesis.
Signal-to-Noise Ratio Dependent on detection method.Dependent on detection method.A signal-to-noise ratio of 24 has been reported in cells, allowing for sensitive microscopic detection.
Table 2: Comparison of Detection Methods for Alkyne-Labeled Proteins
FeatureCuAAC (Click Chemistry)SPAAC (Click Chemistry)Stimulated Raman Scattering (SRS)
Principle Copper(I)-catalyzed reaction between an alkyne and an azide.Strain-promoted reaction between a cyclooctyne and an azide.Direct detection of the alkyne bond's vibrational signature.
Reaction Speed Very fast (minutes to a few hours).Slower than CuAAC.Near-instantaneous signal acquisition.
Biocompatibility/Toxicity Copper catalyst is cytotoxic, but this can be mitigated with chelating ligands.Highly biocompatible as it is catalyst-free, making it suitable for live-cell and in vivo imaging.Non-invasive and low phototoxicity.
Reagents Requires a copper source, reducing agent, and a copper-chelating ligand.Requires a bulky and sterically demanding cyclooctyne probe.No secondary labeling reagents are required.
Signal-to-Noise Ratio Can provide a high signal-to-noise ratio with optimized protocols.Can be lower than CuAAC in some applications due to potential non-specific reactions of the strained alkyne.Good, with an average signal-to-background above 2 reported for HPG.
Detection Limit Dependent on the brightness of the fluorophore.Dependent on the brightness of the fluorophore.Approaching 200 µM for alkyne-tagged molecules in mammalian cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for metabolic labeling of nascent proteins and their subsequent detection.

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG or AHA

This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells.

Materials:

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Wash cells once with pre-warmed PBS.

  • Replace the standard medium with pre-warmed methionine-free medium supplemented with dFBS and incubate for 30-60 minutes to deplete intracellular methionine reserves.

  • Add HPG or AHA to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a humidified incubator.

  • Proceed to cell fixation and detection via click chemistry or direct imaging with SRS microscopy.

Protocol 2: Detection of Labeled Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for fixed and permeabilized cells.

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Click reaction cocktail components:

    • Fluorescent azide or alkyne probe (depending on the metabolic label used)

    • Copper(II) sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate, freshly prepared)

Procedure:

  • After metabolic labeling, wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Wash the cells twice with 3% BSA in PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Prepare the click reaction cocktail according to the manufacturer's instructions, typically by adding the fluorescent probe, CuSO₄, ligand, and sodium ascorbate to a buffer.

  • Remove the permeabilization buffer and add the click reaction cocktail to the cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with a wash buffer (e.g., PBS with a mild detergent).

  • Counterstain for nuclei (e.g., with DAPI) if desired.

  • Mount the coverslips and image using fluorescence microscopy.

cluster_workflow BONCAT/FUNCAT Experimental Workflow Start Start with Cultured Cells Met_Depletion Methionine Depletion (30-60 min) Start->Met_Depletion Pulse_Labeling Pulse Labeling with HPG or AHA (1-4 hr) Met_Depletion->Pulse_Labeling Fixation Cell Fixation (e.g., 4% PFA) Pulse_Labeling->Fixation Permeabilization Permeabilization (e.g., 0.5% Triton X-100) Fixation->Permeabilization Click_Reaction Click Reaction with Fluorescent Probe (30 min) Permeabilization->Click_Reaction Washing Washing Steps Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging

BONCAT/FUNCAT Experimental Workflow.
Protocol 3: O-propargyl-puromycin (OPP) Labeling and Detection

This protocol describes a general procedure for OPP labeling.

Materials:

  • Complete cell culture medium

  • O-propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)

  • Translation inhibitor (e.g., Cycloheximide) for negative control

  • Fixative, permeabilization buffer, and click reaction components as in Protocol 2.

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the OPP labeling medium by diluting the OPP stock solution into pre-warmed complete culture medium to a final concentration of 10-20 µM. For a negative control, pre-treat cells with a translation inhibitor like cycloheximide (50 µg/mL) for 15-30 minutes before adding OPP.

  • Remove the existing medium and add the OPP labeling medium to the cells.

  • Incubate for 1-2 hours at 37°C.

  • Proceed with fixation, permeabilization, and click chemistry detection as described in Protocol 2, using a fluorescent azide probe.

Conclusion

The choice of a bioorthogonal labeling strategy for imaging nascent protein synthesis depends on the specific experimental requirements.

  • For studies requiring the highest biocompatibility in live cells, an alkyne-based label like HPG followed by SPAAC or direct SRS microscopy is preferable to avoid copper-induced cytotoxicity.

  • When rapid labeling kinetics are paramount and the experiment is performed on fixed cells, HPG or AHA followed by CuAAC offers a highly efficient option.

  • O-propargyl-puromycin (OPP) provides a significant advantage by eliminating the need for methionine-free medium , which can be a crucial factor when working with sensitive cell types or in vivo models where nutrient deprivation is problematic.

Researchers should carefully consider the trade-offs between labeling efficiency, speed, biocompatibility, and the specific constraints of their biological system to select the most appropriate method. The use of bifunctional linkers like this compound is fundamental to the synthesis of the custom probes that enable these powerful techniques for visualizing cellular dynamics.

References

A Researcher's Guide to Bifunctional Linkers for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of proteins to other molecules is a critical technique. Bifunctional linkers are the essential chemical tools that enable these connections, forming the bridge between a protein and another molecule, be it a therapeutic agent, a fluorescent tag, or a solid support. The choice of linker profoundly impacts the efficiency of conjugation, the stability of the resulting conjugate, and the preservation of the protein's function. This guide provides an objective comparison of common bifunctional linkers, supported by experimental data, to inform the selection of the optimal linker for your research needs.

Overview of Bifunctional Linkers

Bifunctional linkers are chemical reagents possessing two reactive functional groups, which can be identical (homobifunctional) or different (heterobifunctional). Homobifunctional linkers are typically used for creating intramolecular crosslinks or for polymerizing molecules. In contrast, heterobifunctional linkers are more commonly employed for the controlled, stepwise conjugation of two different molecules, which minimizes the formation of undesirable byproducts.

The ideal linker should be stable during storage and the conjugation process, yet allow for the efficient release of a payload if required (in the case of cleavable linkers). The selection of a linker is dictated by several factors, including the functional groups available on the protein and the molecule to be conjugated, the desired stability of the linkage, and the specific experimental conditions.

Comparison of Common Bifunctional Linker Chemistries

The performance of a bifunctional linker is assessed by several key parameters: conjugation efficiency, stability of the resulting bond, and the impact on the protein's biological activity. This section compares the most prevalent linker chemistries.

Amine-Reactive and Thiol-Reactive Linkers (NHS-Ester Maleimide)

One of the most established methods for protein conjugation involves the use of heterobifunctional linkers containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as the side chain of lysine residues, while the maleimide group reacts with sulfhydryl groups on cysteine residues.

Click Chemistry Linkers

"Click chemistry" encompasses a class of reactions that are highly efficient, specific, and biocompatible. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of copper-free click chemistry that has gained popularity for protein conjugation due to its bioorthogonal nature, meaning it does not interfere with biological processes. This chemistry involves the reaction between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide.

Performance Comparison

The choice between these linker chemistries depends on the specific application, as each has distinct advantages and disadvantages.

FeatureNHS-Ester Maleimide LinkersClick Chemistry (SPAAC) Linkers
Target Residues Primary amines (Lysine, N-terminus) and Sulfhydryls (Cysteine)Requires introduction of azide and alkyne groups
Specificity Can be less specific due to multiple lysine residues on the protein surfaceHighly specific, allowing for site-specific conjugation
Conjugation Efficiency Variable, can be affected by pH and hydrolysis of the NHS esterGenerally high, with minimal byproducts
Stability of Linkage Thioether bond from maleimide can be susceptible to retro-Michael addition, leading to deconjugation. Stabilized maleimides are available.Triazole linkage is highly stable
Impact on Protein Function Non-specific conjugation to lysines can potentially impact protein activitySite-specific conjugation is less likely to disrupt protein function

Quantitative Data on Linker Performance

Direct quantitative comparison of linkers can be challenging as performance is often dependent on the specific protein, payload, and experimental conditions. However, the following tables summarize representative data from various studies.

Table 1: Comparison of Conjugation Efficiency and Stoichiometry
Linker ChemistryProtein/Molecule SystemConjugation Efficiency (%)Resulting Stoichiometry (Drug-to-Antibody Ratio, DAR)Reference
Maleimide-Thiol VHH Antibody-PEGNot specified, but resulted in a mixture of conjugates1-4 PEGs per VHH[1]
Click Chemistry (SPAAC) VHH Antibody-PEGNot specified, but resulted in a defined conjugate1 PEG per VHH[1]
Click Chemistry (SPAAC) CRM197 Carrier Protein78% of CRM197 conjugatedNot specified[2]
Table 2: Stability of Linker-Protein Conjugates
Linker TypeConjugate SystemConditionStability Metric (Half-life or % Remaining)Reference
Hydrazone (Cleavable) Phenylketone-derived ADCHuman and Mouse Plasma~2 days[3]
Thiosuccinimide (from Maleimide) Model small moleculeIn presence of excess Glutathione at 37°C90% remaining after 21 days[4]
Maleamic Methyl Ester (Stabilized Maleimide) Model small moleculeIn presence of excess Glutathione at 37°C98.2% remaining after 21 days
Vinylpyrimidine Not specifiedHuman Serum~100% remaining after 8 days

Visualizing Conjugation Workflows and Mechanisms

Diagrams generated using Graphviz can help to visualize the complex processes involved in protein conjugation.

G cluster_0 NHS-Ester Maleimide Conjugation Workflow Protein_NH2 Protein with Primary Amines (e.g., Lysine) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein  + SMCC (pH 7-9) SMCC SMCC Linker (NHS-Ester + Maleimide) Purification1 Purification Step 1 (e.g., Desalting Column) Activated_Protein->Purification1 Excess_Linker Excess Unreacted Linker Purification1->Excess_Linker Removal Protein_SH Molecule with Sulfhydryl Group (e.g., Cysteine-containing Peptide) Purification1->Protein_SH  + Sulfhydryl-Molecule (pH 6.5-7.5) Final_Conjugate Stable Protein Conjugate Protein_SH->Final_Conjugate Purification2 Purification Step 2 (Optional) Final_Conjugate->Purification2

Caption: A typical workflow for protein conjugation using a heterobifunctional linker like SMCC.

G cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Azide Azide-Modified Protein Triazole_Linkage Stable Triazole Linkage Protein_Azide->Triazole_Linkage  + DBCO-Linker DBCO_Linker DBCO-Linker DBCO_Linker->Triazole_Linkage Final_Conjugate Site-Specifically Labeled Protein Triazole_Linkage->Final_Conjugate

Caption: The reaction mechanism of copper-free click chemistry (SPAAC) for protein conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protein conjugation strategies.

Protocol 1: Two-Step NHS-Ester Maleimide Conjugation

This protocol describes a common method for conjugating an amine-containing protein to a sulfhydryl-containing molecule using the SMCC linker.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH2 in Conjugation Buffer A.

    • Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.

  • Activation of Protein-NH2:

    • Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein-NH2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Add the desalted, maleimide-activated Protein-NH2 to the Molecule-SH solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding a molecule containing a free sulfhydryl group, such as cysteine.

  • Analysis:

    • The conjugation efficiency can be estimated by SDS-PAGE analysis followed by protein staining and densitometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein to a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or other protein purification system

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add a molar excess (typically 3-10 fold) of the DBCO-functionalized molecule to the azide-modified protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Remove the excess DBCO-functionalized molecule and any byproducts by a desalting column, size-exclusion chromatography, or dialysis.

  • Analysis:

    • Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the protein. Mass spectrometry can be used for more detailed characterization.

Protocol 3: Analysis of Conjugation Efficiency by SDS-PAGE and Densitometry

This protocol provides a method to quantify the extent of protein conjugation.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • SDS-PAGE gel and electrophoresis apparatus

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Gel imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the conjugated reaction mixture for SDS-PAGE. Ensure equal amounts of protein are loaded for each.

  • SDS-PAGE:

    • Run the samples on an SDS-PAGE gel appropriate for the molecular weight of the protein. The conjugated protein should migrate slower than the unconjugated protein, resulting in a band shift.

  • Staining and Imaging:

    • Stain the gel with a suitable protein stain and then destain to visualize the protein bands.

    • Capture a high-resolution image of the gel using a gel imaging system.

  • Densitometry Analysis:

    • Use image analysis software to measure the intensity of the protein bands.

    • Quantify the intensity of the band corresponding to the unconjugated protein and the band(s) corresponding to the conjugated protein.

    • The conjugation efficiency can be calculated as: Efficiency (%) = (Intensity of Conjugated Protein Bands / (Intensity of Conjugated Protein Bands + Intensity of Unconjugated Protein Band)) * 100

Conclusion

The selection of a bifunctional linker is a critical step in the design of protein conjugates. NHS-ester maleimide chemistry is a well-established and versatile method, particularly for initial studies. However, for applications requiring high specificity, homogeneity, and stability, copper-free click chemistry (SPAAC) offers significant advantages. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to select the most appropriate linker for their specific research and development goals. This will ultimately lead to the creation of more effective and reliable protein conjugates for a wide range of scientific applications.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Alkyne-PEG2-iodide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Alkyne-PEG2-iodide are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.

This compound is a bifunctional crosslinker containing a terminal alkyne and a highly reactive alkyl iodide. While the polyethylene glycol (PEG) component generally has a low toxicity profile, the presence of the alkyl iodide group, a potent alkylating agent, necessitates careful handling to prevent potential health hazards. Alkylating agents can react with various biological nucleophiles and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE, drawing on safety data for similar chemical compounds.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.
Impervious ClothingAdditional protective clothing may be necessary depending on the scale of the experiment.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood.
RespiratorIf working outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount to minimize exposure and ensure experimental integrity.

  • Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible. The designated workspace within the chemical fume hood should be clean and uncluttered.

  • Personal Protective Equipment : Don the required PPE as outlined in the table above.

  • Compound Handling :

    • Allow the this compound container to equilibrate to room temperature before opening.

    • Carefully weigh or measure the required amount of the compound within the fume hood. Avoid creating dust or aerosols.

    • If dissolving the compound, add the solvent slowly to the reagent to prevent splashing.

  • During the Reaction :

    • Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction :

    • Quench the reaction carefully according to your specific experimental protocol.

    • Prepare for waste disposal as described in the following section.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste : All unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.

  • Decontamination : Decontaminate all non-disposable glassware and equipment that have been in contact with the compound. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.

  • Consult Local Regulations : Always adhere to your institution's and local environmental regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal A Verify accessible safety shower and eyewash station B Prepare clean workspace in fume hood A->B C Don appropriate PPE D Weigh/measure this compound C->D E Perform reaction D->E F Quench reaction E->F G Collect liquid waste F->G H Dispose of solid waste F->H I Decontaminate equipment F->I

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.